molecular formula C19H13F2N7 B612286 JNJ-38877605 CAS No. 943540-75-8

JNJ-38877605

Cat. No.: B612286
CAS No.: 943540-75-8
M. Wt: 377.3 g/mol
InChI Key: JRWCBEOAFGHNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[difluoro-[6-(1-methyl-4-pyrazolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline is a member of quinolines.
JNJ-38877605 has been used in trials studying the treatment of Neoplasms.
c-Met Inhibitor this compound is an orally bioavailable, small-molecule receptor tyrosine kinase inhibitor with potential antineoplastic activity. c-Met inhibitor this compound selectively inhibits c-Met, a receptor tyrosine kinase (RTK) involved in cancer cell survival and invasiveness, and tumor angiogenesis. c-Met is also known as hepatocyte growth factor receptor (HGFR).
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

IUPAC Name

6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N7/c1-27-11-13(10-23-27)16-6-7-17-24-25-18(28(17)26-16)19(20,21)14-4-5-15-12(9-14)3-2-8-22-15/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWCBEOAFGHNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677253
Record name 6-{Difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943540-75-8
Record name 6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943540-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JNJ-38877605
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943540758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-38877605
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13113
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-{Difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JNJ-38877605
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15UDG410PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

JNJ-38877605: A Deep Dive into its Mechanism of Action on c-Met

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of JNJ-38877605, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. This compound has been a subject of significant preclinical investigation due to its targeted activity against cancers with dysregulated c-Met signaling. This document consolidates key findings on its biochemical and cellular effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: ATP-Competitive Inhibition of c-Met

This compound functions as a small-molecule, ATP-competitive inhibitor of the c-Met kinase.[1][2][3][4][5] This means it directly competes with adenosine triphosphate (ATP) for binding to the catalytic site of the c-Met receptor. By occupying the ATP-binding pocket, this compound prevents the autophosphorylation of the receptor, which is a critical step in its activation.[6] This inhibition is highly potent, with a reported IC50 value of 4 nM for c-Met kinase activity.[1][2][3][5][7][8]

A key characteristic of this compound is its remarkable selectivity. It exhibits over 600-fold greater selectivity for c-Met compared to a panel of more than 200 other tyrosine and serine-threonine kinases.[1][2][3][7] Some studies have reported even higher selectivity, with over 833-fold selectivity against the next most potently inhibited kinase, Fms.[5][6] This high degree of selectivity is attributed to a unique binding mode within the c-Met kinase domain and contributes to a more targeted therapeutic effect with potentially fewer off-target toxicities.[9] The binding of this compound to the c-Met kinase is characterized by high affinity and slow reversibility.[5][6]

The inhibition of c-Met by this compound has been demonstrated in both scenarios of hepatocyte growth factor (HGF)-stimulated and constitutively activated c-Met phosphorylation in various cancer cell lines.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency and activity across different experimental setups.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueTarget/SystemReference
IC504 nMc-Met Kinase[1][2][3][5][7][8]
IC504.7 nMc-Met Kinase[5][6]
Selectivity>600-foldvs. >200 other kinases[1][2][3][7]
Selectivity>833-foldvs. 246 other kinases (next most potent: Fms)[5][6]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineAssayIncubation TimeIC50Reference
EBC1 (Human Lung Cancer)Proliferation Assay72 h9.5 nM[7]
MKN45 (Human Gastric Cancer)Proliferation Assay72 h10.9 nM[7]
SNU5 (Human Gastric Cancer)Proliferation Assay72 h15.8 nM[7]

Table 3: In Vivo Activity of this compound in Xenograft Models

Animal ModelTumor TypeDosageEffectReference
Mice with GTL16 xenograftsGastric Cancer40 mg/kg/day (p.o.) for 72 hoursSignificant decrease in plasma IL-8 and GROα; >50% reduction in uPAR[1][3][8]
Mice with GTL16 xenograftsGastric Cancer40 mg/kg/day (p.o.) for 3 daysDecreased plasma concentrations of IL-8, GROα, and uPAR[8]
Mice with U251 xenograftsGlioblastoma50 mg/kg (p.o.) once daily for 13 daysCounteracted radiation-induced invasiveness and promoted apoptosis[8]

Signaling Pathways and Mechanism of Inhibition

The c-Met signaling pathway is a complex network that, upon activation by its ligand HGF, triggers a cascade of intracellular events promoting cell proliferation, survival, motility, and invasion.[10][11] this compound, by inhibiting the initial step of c-Met autophosphorylation, effectively blocks these downstream signaling cascades.

c-Met Signaling Pathway

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds and activates GRB2 GRB2 c-Met Receptor->GRB2 pY GAB1 GAB1 c-Met Receptor->GAB1 pY SHC SHC c-Met Receptor->SHC pY STAT3 STAT3 c-Met Receptor->STAT3 pY PI3K PI3K c-Met Receptor->PI3K pY SRC SRC c-Met Receptor->SRC pY SOS SOS GRB2->SOS GAB1->PI3K RAS RAS SOS->RAS SHC->GRB2 Proliferation Proliferation STAT3->Proliferation Invasion Invasion STAT3->Invasion AKT AKT PI3K->AKT Motility Motility SRC->Motility RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation

Caption: The c-Met signaling pathway initiated by HGF binding.

Inhibition of c-Met Signaling by this compound

JNJ38877605_Inhibition This compound This compound c-Met Kinase Domain c-Met Kinase Domain This compound->c-Met Kinase Domain Competitively binds ATP ATP ATP->c-Met Kinase Domain Binding blocked Autophosphorylation Autophosphorylation c-Met Kinase Domain->Autophosphorylation Inhibited Downstream Signaling Downstream Signaling Autophosphorylation->Downstream Signaling Blocked Cellular Effects Cellular Effects Downstream Signaling->Cellular Effects Blocked

Caption: this compound competitively inhibits ATP binding to the c-Met kinase domain.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for key experiments used to characterize the mechanism of action of this compound.

c-Met Kinase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase.

Objective: To quantify the concentration of this compound required to inhibit 50% of the c-Met kinase activity (IC50).

General Protocol:

  • Reagents: Recombinant human c-Met kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, this compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of this compound. b. In a 96-well plate, add the c-Met kinase, the substrate, and the kinase assay buffer. c. Add the diluted this compound or vehicle control to the respective wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes). f. Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced. g. The luminescence or fluorescence is measured using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Prepare Reagents Prepare Reagents Dispense Kinase, Substrate, Buffer Dispense Kinase, Substrate, Buffer Prepare Reagents->Dispense Kinase, Substrate, Buffer Add this compound/Vehicle Add this compound/Vehicle Dispense Kinase, Substrate, Buffer->Add this compound/Vehicle Initiate with ATP Initiate with ATP Add this compound/Vehicle->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Add Detection Reagent Add Detection Reagent Incubate->Add Detection Reagent Read Plate Read Plate Add Detection Reagent->Read Plate Calculate IC50 Calculate IC50 Read Plate->Calculate IC50

Caption: Workflow for a typical c-Met kinase inhibition assay.

Cell Proliferation Assay

These assays determine the effect of this compound on the growth and viability of cancer cells that are dependent on c-Met signaling.

Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

General Protocol (using MTT assay as an example):

  • Cell Seeding: Plate cancer cells (e.g., EBC1, MKN45) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 is calculated by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Proliferation_Assay_Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate (e.g., 72h) Incubate (e.g., 72h) Treat with this compound->Incubate (e.g., 72h) Add MTT Reagent Add MTT Reagent Incubate (e.g., 72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: Workflow for a cell proliferation assay using MTT.

Western Blot Analysis of c-Met Phosphorylation

This technique is used to directly visualize the inhibitory effect of this compound on the phosphorylation of c-Met and its downstream signaling proteins.

Objective: To assess the levels of phosphorylated c-Met (p-c-Met) and downstream effectors (e.g., p-AKT, p-ERK) in cells treated with this compound.

General Protocol:

  • Cell Treatment: Culture cells to a suitable confluency and then treat with this compound at various concentrations and for different time points. A positive control with HGF stimulation and a negative control with vehicle can be included.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-c-Met, anti-c-Met, anti-p-AKT, anti-AKT). c. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of inhibition.

Western_Blot_Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection Detection Immunoblotting->Detection Analysis Analysis Detection->Analysis

Caption: General workflow for Western blot analysis.

Important Considerations: Clinical Development and Toxicity

While this compound demonstrated potent and selective preclinical activity, its clinical development was terminated in a Phase 1 trial due to observed renal toxicity in patients.[6][7][12] This toxicity was not predicted by preclinical studies in rats and dogs.[6][12] Further investigation revealed that the renal toxicity was caused by the formation of species-specific insoluble metabolites (M1/3 and M5/6) generated by aldehyde oxidase activity.[6][12] Humans and rabbits were found to have significantly higher systemic exposure to these insoluble metabolites compared to other species.[6][12] This underscores the critical importance of understanding species-specific drug metabolism in preclinical development.

Conclusion

This compound is a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. Its mechanism of action involves the direct blockade of c-Met autophosphorylation, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation, survival, and invasion. While its preclinical profile was promising, unforeseen species-specific metabolic toxicity leading to renal complications in humans halted its clinical progression. Nevertheless, the study of this compound has provided valuable insights into the therapeutic targeting of c-Met and highlights the challenges of drug metabolism in translational research. The data and methodologies presented in this guide serve as a comprehensive resource for researchers in the field of oncology drug discovery and development.

References

JNJ-38877605: An In-Depth Technical Guide on its ATP-Competitive Binding to c-Met

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor JNJ-38877605, focusing on its potent and selective ATP-competitive binding to the c-Met receptor tyrosine kinase. This document collates key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and c-Met

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is implicated in the pathogenesis and progression of numerous human cancers.[1][3] This makes c-Met a compelling target for anticancer drug development.[3][4]

This compound is an orally bioavailable, small-molecule inhibitor that selectively targets the ATP-binding site of the c-Met kinase domain.[5][6][7] By competing with ATP, this compound effectively blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades that drive tumorigenesis.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the in vitro and in vivo activity of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueDescriptionReference(s)
c-Met Kinase Inhibition (IC50) 4 nMHalf-maximal inhibitory concentration against the catalytic activity of the c-Met kinase.[5][8][9]
c-Met Kinase Inhibition (IC50) 4.7 nMHalf-maximal inhibitory concentration against c-Met Kinase in vitro.[6]
Kinase Selectivity >600-foldSelectivity for c-Met over a panel of more than 200 other tyrosine and serine-threonine kinases.[5][9]
Cellular c-Met Phosphorylation Inhibition Effective at 500 nMSignificant reduction of HGF-stimulated and constitutively activated c-Met phosphorylation in various cancer cell lines (EBC1, GTL16, NCI-H1993, and MKN45).[5][9]

Table 2: In Vivo Activity of this compound in a GTL16 Xenograft Model

BiomarkerTreatmentResultReference(s)
Plasma Human IL-8 40 mg/kg/day (oral) for 72 hoursStatistically significant decrease from 0.150 ng/mL to 0.050 ng/mL.[5][9]
Plasma Human GROα 40 mg/kg/day (oral) for 72 hoursStatistically significant decrease from 0.080 ng/mL to 0.030 ng/mL.[5][9]
Blood uPAR 40 mg/kg/day (oral) for 72 hoursReduction of more than 50%.[5][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key biological and experimental processes related to this compound.

The c-Met Signaling Pathway

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met p-c-Met p-c-Met c-Met->p-c-Met HGF HGF HGF->c-Met Binding ATP ATP ATP->p-c-Met This compound This compound This compound->c-Met ATP-Competitive Binding GAB1 GAB1 p-c-Met->GAB1 Recruitment & Phosphorylation GRB2 GRB2 p-c-Met->GRB2 PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Transcription AKT->Transcription Cell Survival, Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Cell Growth, Differentiation

Caption: c-Met Signaling Pathway and Inhibition by this compound.

Experimental Workflow for In Vitro c-Met Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis Reagents Prepare Reagents: - Recombinant c-Met Kinase - Kinase Buffer - ATP Solution - Substrate (e.g., Poly(Glu,Tyr)) Incubation Incubate c-Met with This compound Reagents->Incubation Inhibitor Prepare this compound Serial Dilutions Inhibitor->Incubation Reaction Initiate Kinase Reaction by adding ATP and Substrate Incubation->Reaction Termination Terminate Reaction Reaction->Termination Detection Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) Termination->Detection Analysis Data Analysis: - Plot % Inhibition vs. [this compound] - Calculate IC50 Detection->Analysis

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of ATP-Competitive Inhibition

ATP_Competition cluster_kinase c-Met Kinase Domain ATP_Binding_Site ATP Binding Site Phosphorylation Substrate Phosphorylation ATP_Binding_Site->Phosphorylation Enables No_Phosphorylation Inhibition of Phosphorylation ATP_Binding_Site->No_Phosphorylation Prevents ATP ATP ATP->ATP_Binding_Site Binds This compound This compound This compound->ATP_Binding_Site Competitively Binds

Caption: this compound's competitive binding at the ATP site.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro c-Met Kinase Assay (IC50 Determination)

This protocol outlines a representative method for determining the half-maximal inhibitory concentration (IC50) of this compound against c-Met kinase activity.

Materials:

  • Recombinant human c-Met kinase domain

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • This compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well or 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in kinase reaction buffer to achieve the desired final concentrations, ensuring the final DMSO concentration does not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute the recombinant c-Met kinase and the substrate to their optimal concentrations in the kinase reaction buffer. The specific concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme.

  • Assay Plate Setup: Add the diluted this compound solutions to the assay plate. Also, include control wells with DMSO only (for 100% activity) and wells without enzyme (for background).

  • Enzyme Addition: Add the diluted c-Met kinase to all wells except the background controls.

  • Pre-incubation: Gently mix the plate and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and substrate to all wells. The final ATP concentration should be close to its Km for c-Met.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions. This typically involves adding a reagent to terminate the kinase reaction and deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of c-Met Phosphorylation

This protocol describes the methodology to assess the inhibitory effect of this compound on c-Met phosphorylation in cancer cell lines.

Materials:

  • Cancer cell lines with c-Met expression (e.g., GTL16, MKN45)

  • Cell culture medium and supplements

  • Hepatocyte Growth Factor (HGF)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and antibodies against downstream effectors like phospho-Akt, total-Akt, phospho-ERK, and total-ERK.

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Cell Culture and Treatment: Plate the cells and allow them to adhere. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce c-Met phosphorylation. Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Normalize the protein amounts for all samples, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against the total, non-phosphorylated form of the protein of interest (e.g., anti-total-c-Met) and a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • GTL16 human gastric carcinoma cells

  • Immunodeficient mice (e.g., nu/nu female mice)

  • Matrigel (optional, to aid tumor formation)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inoculate GTL16 cells (e.g., 5 x 106 cells in PBS, possibly mixed with Matrigel) into the flank of the immunodeficient mice.[5][9]

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally at the desired dose (e.g., 40 mg/kg/day) to the treatment group.[5][9] Administer the vehicle to the control group.

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Biomarker Analysis: At the end of the study (or at specified time points), collect blood samples for the analysis of plasma biomarkers such as IL-8 and GROα using methods like ELISA.[5][9] Euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

  • Data Analysis: Compare the tumor growth between the treated and control groups. Analyze the levels of plasma biomarkers to assess the pharmacodynamic effects of this compound.

Conclusion

This compound is a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. The data presented in this guide demonstrate its ability to effectively inhibit c-Met kinase activity, block downstream signaling pathways, and exert anti-tumor effects in preclinical models. While its clinical development was halted due to species-specific renal toxicity, the information gathered from the study of this compound remains valuable for the broader field of c-Met inhibitor research and development.[6] The experimental protocols and data provided herein serve as a technical resource for scientists working on novel cancer therapeutics targeting the c-Met pathway.

References

The Kinase Selectivity Profile of JNJ-38877605: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877605 is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The hepatocyte growth factor (HGF) receptor, c-Met, is a critical driver in various cellular processes, including cell proliferation, motility, and invasion. Its aberrant activation is implicated in the development and progression of numerous human cancers, making it a compelling target for therapeutic intervention.[2] This technical guide provides a detailed analysis of the kinase selectivity profile of this compound, outlines the experimental methodologies used for its characterization, and visualizes its interaction with the c-Met signaling pathway. Although the clinical development of this compound was halted due to off-target renal toxicity related to species-specific metabolite formation, its well-defined and narrow kinase selectivity profile remains a subject of significant interest for the design of next-generation kinase inhibitors.[3][4][5][6]

Data Presentation: Kinase Inhibition Profile

This compound exhibits remarkable selectivity for c-Met over a broad spectrum of other kinases. In comprehensive in vitro kinase assays, it was found to be over 600- to 833-fold more selective for c-Met than for any other of the more than 200-250 kinases tested.[1][2][4][5][7] The primary off-target kinase identified is the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, which is inhibited at a significantly higher concentration.

Kinase TargetIC50 (nM)Selectivity vs. c-Met
c-Met~4-
c-Fms (CSF1R)2600~650-fold

Note: The IC50 values are approximate and may vary slightly between different experimental setups. The selectivity is calculated based on the ratio of IC50 values.

Experimental Protocols

The determination of the kinase selectivity of this compound was primarily achieved through in vitro biochemical kinase assays. While specific proprietary protocols may have been used, the general methodologies are well-established in the field of kinase inhibitor profiling. These assays are designed to measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

In Vitro Biochemical Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Principle: These assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibition of this reaction by a test compound is quantified. Radiometric and fluorescence-based methods are common.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Adenosine triphosphate (ATP), including a labeled form (e.g., [γ-³³P]ATP for radiometric assays)

  • Assay buffer (typically containing HEPES, MgCl₂, MnCl₂, DTT, and a source of lipid if required)

  • This compound at various concentrations

  • Multi-well plates (e.g., 96-well or 384-well)

  • Detection reagents (e.g., scintillant for radiometric assays, specific antibodies for fluorescence-based assays)

  • Plate reader capable of detecting the appropriate signal (e.g., scintillation counter, fluorescence plate reader)

Procedure (Radiometric Filter Binding Assay Example):

  • A reaction mixture is prepared in each well of a multi-well plate containing the assay buffer, the specific kinase, and its substrate.

  • This compound is added to the wells in a range of concentrations (typically a serial dilution). Control wells receive vehicle (e.g., DMSO) only.

  • The enzymatic reaction is initiated by the addition of a mixture of unlabeled ATP and [γ-³³P]ATP.

  • The plates are incubated at a controlled temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.

  • The reaction is stopped by the addition of a solution such as phosphoric acid.

  • The reaction mixture is transferred to a filter plate that captures the phosphorylated substrate.

  • The filter plate is washed to remove unincorporated [γ-³³P]ATP.

  • A scintillant is added to each well, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • The percentage of kinase activity inhibition is calculated for each concentration of this compound relative to the control wells.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for Kinase Selectivity Profiling:

G cluster_plate Assay Plate Preparation compound This compound Stock (in DMSO) dilution Serial Dilution compound->dilution assay_plate Multi-well Assay Plate dilution->assay_plate incubation Incubation assay_plate->incubation kinase_panel Panel of Purified Kinases kinase_panel->assay_plate reagents Assay Buffer, Substrate, [γ-³³P]ATP reagents->assay_plate stopping Stop Reaction incubation->stopping filtration Filter Binding & Washing stopping->filtration detection Scintillation Counting filtration->detection analysis Data Analysis (IC50 Determination) detection->analysis

Caption: Workflow for a typical radiometric in vitro kinase inhibition assay.

Mandatory Visualizations

c-Met Signaling Pathway and Inhibition by this compound

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This activation triggers multiple signaling cascades, including the RAS/MAPK, PI3K/Akt/mTOR, and STAT pathways, which collectively promote cell growth, survival, and motility.[8][9][10][11][12] this compound acts as an ATP-competitive inhibitor, blocking the kinase activity of c-Met and thereby preventing the initiation of these downstream signals.

cMet_Pathway cluster_downstream Downstream Signaling Cascades cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_stat STAT Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 JNJ This compound JNJ->cMet Inhibits (ATP-competitive) RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Motility Cell Motility & Invasion ERK->Motility AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Survival Cell Survival mTOR->Survival STAT3->Motility Selectivity JNJ This compound cMet c-Met Kinase (IC50 ~4 nM) JNJ->cMet High Potency Inhibition cFMS c-Fms Kinase (IC50 ~2600 nM) JNJ->cFMS Low Potency Inhibition OtherKinases Other Kinases (>200 tested) (High IC50 / No significant inhibition) JNJ->OtherKinases Very Low to No Inhibition TherapeuticEffect On-Target Therapeutic Effect (Inhibition of c-Met driven tumors) cMet->TherapeuticEffect Leads to OffTargetEffect Potential Off-Target Effects (Kinase-mediated) cFMS->OffTargetEffect Contributes to OtherKinases->OffTargetEffect Contributes to

References

JNJ-38877605: A Technical Guide to Its Effects on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-38877605 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is a known driver in various human cancers, making it a key therapeutic target. This technical guide provides an in-depth analysis of the effects of this compound on the principal downstream signaling cascades regulated by c-Met, including the PI3K/AKT, RAS/MAPK, and STAT pathways. It summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the molecular interactions and experimental workflows to support further research and development.

Mechanism of Action

This compound selectively binds to the ATP-binding site of the c-Met kinase domain, preventing its autophosphorylation and subsequent activation. This blockade of the initial signaling event effectively abrogates the recruitment and phosphorylation of downstream effector proteins, leading to the inhibition of multiple signaling cascades that promote cancer cell growth and survival.

Effects on Downstream Signaling Pathways

Inhibition of c-Met by this compound leads to a significant reduction in the phosphorylation and activation of key downstream signaling nodes.

PI3K/AKT Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical downstream effector of c-Met, promoting cell survival and proliferation. Upon c-Met activation, the adapter protein GAB1 is recruited and phosphorylated, which in turn activates PI3K. This leads to the phosphorylation and activation of AKT. This compound has been shown to inhibit the phosphorylation of AKT, thereby downregulating this pro-survival pathway.

RAS/MAPK Pathway

The RAS/RAF/MEK/ERK (MAPK) pathway, which is central to cell proliferation, differentiation, and migration, is also modulated by c-Met. Activated c-Met recruits the adapter protein GRB2, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. Inhibition of c-Met by this compound results in the attenuation of ERK phosphorylation.

STAT Pathway

Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, can be directly activated by c-Met. Upon phosphorylation, STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival and proliferation. The activation of STAT3 is understood to be one of the downstream consequences of c-Met signaling.

Signaling Pathway Inhibition by this compound

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met GAB1 GAB1 c-Met->GAB1 p GRB2 GRB2 c-Met->GRB2 p STAT3 STAT3 c-Met->STAT3 p HGF HGF HGF->c-Met Binds PI3K PI3K GAB1->PI3K Activates RAS RAS GRB2->RAS Activates AKT AKT PI3K->AKT p RAF RAF RAS->RAF Transcription Transcription STAT3->Transcription Pro-Survival AKT->Transcription Pro-Survival MEK MEK RAF->MEK p ERK ERK MEK->ERK p ERK->Transcription Proliferation & Migration Inhibitor This compound Inhibitor->c-Met Inhibits ATP-binding

Figure 1: this compound inhibits c-Met autophosphorylation, blocking downstream signaling.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data regarding the activity of this compound.

Table 1: In Vitro Kinase and Proliferation Inhibition

Parameter Target/Cell Line Value Reference
IC₅₀ c-Met Kinase 4 nM [1]
IC₅₀ EBC1 (NSCLC) 9.5 nM [1]
IC₅₀ MKN45 (Gastric) 10.9 nM [1]
IC₅₀ SNU5 (Gastric) 15.8 nM [1]

| Inhibitory Conc. | p-Met & p-RON | 500 nM |[1] |

Table 2: In Vivo Pharmacodynamic Biomarker Modulation

Animal Model Treatment Biomarker Result Reference
GTL16 Xenografts 40 mg/kg/day (p.o.) for 72h Human IL-8 (plasma) Decrease from 0.150 to 0.050 ng/mL [1]
GTL16 Xenografts 40 mg/kg/day (p.o.) for 72h Human GROα (plasma) Decrease from 0.080 to 0.030 ng/mL [1]

| GTL16 Xenografts | 40 mg/kg/day (p.o.) for 72h | uPAR (blood) | >50% reduction |[1] |

Key Experimental Methodologies

In Vitro Kinase Assay

The inhibitory activity of this compound on c-Met kinase was determined using a biochemical assay.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified c-Met kinase.

  • Protocol Outline:

    • Recombinant c-Met kinase is incubated with a specific peptide substrate and γ-³²P-ATP in a kinase reaction buffer.

    • A serial dilution of this compound is added to the reaction wells.

    • The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a defined period.

    • The reaction is stopped, and the phosphorylated substrate is separated from the free γ-³²P-ATP, typically using phosphocellulose paper or beads.

    • The amount of incorporated radioactivity, corresponding to kinase activity, is measured using a scintillation counter.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Downstream Signaling

Western blotting is employed to assess the phosphorylation status of key proteins in the c-Met downstream signaling pathways in cellular models.

  • Objective: To qualitatively and semi-quantitatively measure the change in phosphorylation of MET, AKT, and ERK in response to this compound treatment.

  • Protocol Outline:

    • Cell Culture and Treatment: Cancer cell lines with activated c-Met signaling (e.g., GTL16, EBC1) are cultured to sub-confluency. Cells are then serum-starved before being treated with a vehicle control or a specified concentration of this compound (e.g., 500 nM) for a set duration. In some experiments, cells are stimulated with HGF to induce pathway activation.

    • Lysis: Cells are washed with ice-cold PBS and lysed on ice with a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Equal amounts of protein from each sample are denatured, separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and then transferred to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-Met (Tyr1234/1235), anti-p-Akt (Ser473), anti-p-ERK1/2 (Thr202/Tyr204)). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The same membrane is often stripped and re-probed with antibodies against the total forms of the proteins (total Met, total Akt, total ERK) to confirm equal loading. Band intensities are quantified using densitometry software.

Preclinical Western Blot Workflow

G A 1. Cell Culture (e.g., GTL16, EBC1) B 2. Treatment (Vehicle vs. This compound) A->B C 3. Cell Lysis (with Protease/Phosphatase Inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Protein Separation by Size) D->E F 6. Electrotransfer (to PVDF/Nitrocellulose Membrane) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. ECL Detection (Imaging) G->H I 9. Data Analysis (Densitometry) H->I

Figure 2: Standardized workflow for assessing protein phosphorylation via Western blot.

Conclusion

This compound is a selective c-Met inhibitor that effectively blocks receptor autophosphorylation, leading to the downregulation of critical downstream signaling pathways, including the PI3K/AKT and RAS/MAPK cascades. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers investigating c-Met inhibition. While the clinical development of this compound was halted due to off-target toxicity, its well-characterized effects on c-Met signaling continue to make it a valuable tool for preclinical research into the roles of the HGF/c-Met axis in cancer and other diseases.

References

The Role of Hepatocyte Growth Factor (HGF) in the c-Met Inhibitory Activity of JNJ-38877605: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are pivotal players in cell signaling pathways that govern cell proliferation, motility, and invasion.[1][2][3] Dysregulation of the HGF/c-Met axis is a well-documented driver of tumorigenesis and metastasis in a variety of human cancers.[4][5] JNJ-38877605 is a potent and highly selective, ATP-competitive small molecule inhibitor of c-Met.[6][7] This technical guide provides an in-depth analysis of the role of HGF in the c-Met inhibitory activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the relevant biological pathways and workflows.

While this compound demonstrated significant promise in preclinical studies, its clinical development was halted due to observations of renal toxicity.[4][8][9]

The Mechanism of this compound: An ATP-Competitive c-Met Inhibitor

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic kinase domain of the c-Met receptor.[7] This binding prevents the autophosphorylation of the receptor, which is a critical step in its activation.[2] By blocking this initial activation step, this compound effectively abrogates the downstream signaling cascades that are normally initiated by HGF binding.[10]

The Influence of HGF on the Inhibitory Potency of this compound

HGF, as the natural ligand for c-Met, plays a crucial role in the activation of the receptor. The presence of HGF can influence the efficacy of c-Met inhibitors. Studies have shown that increased HGF expression can lead to a decreased sensitivity to c-Met tyrosine kinase inhibitors.[10]

One study directly investigated the impact of HGF on the inhibitory concentration (IC50) of this compound in gastric cancer cells. In Hs746T cells transfected to overexpress HGF, the IC50 of this compound was found to be approximately twofold higher than in control cells (46.7 nM vs. 22.8 nM, respectively).[10] This suggests that high concentrations of HGF may partially overcome the inhibitory effects of this compound, a critical consideration in the clinical application of such inhibitors.

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against c-Met.

ParameterValueCell Line/SystemReference
IC50 (c-Met Kinase) 4 nMCell-free assay[7]
IC50 (c-Met Kinase) 4.7 nMIn vitro kinase assay[5]
IC50 (Cell Viability) 22.8 nMHs746T (control)[10]
IC50 (Cell Viability) 46.7 nMHs746T (HGF-transfected)[10]
Selectivity >600-fold vs. ~200 other kinasesKinase panel screening[7]
Selectivity >833-fold vs. Fms (next most potent)Kinase panel screening[5]

Experimental Protocols

In Vitro c-Met Kinase Assay (General Protocol)

This protocol outlines the general steps for determining the in vitro inhibitory activity of this compound against the c-Met kinase.

  • Reagents and Materials:

    • Recombinant human c-Met kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP (Adenosine triphosphate)

    • This compound (in DMSO)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 96-well plates

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare a serial dilution of this compound in kinase buffer.

    • Add the recombinant c-Met kinase to the wells of a 96-well plate.

    • Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

HGF-Stimulated c-Met Phosphorylation Assay (Western Blot)

This protocol describes how to assess the ability of this compound to inhibit HGF-induced c-Met phosphorylation in a cellular context.

  • Cell Culture and Treatment:

    • Plate cells (e.g., Hs746T, GTL-16) in appropriate culture dishes and grow to 70-80% confluency.

    • Serum-starve the cells for a period (e.g., 18-24 hours) to reduce basal receptor activation.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with recombinant human HGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes).

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Met (p-Met).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total c-Met and a loading control protein (e.g., β-actin).

Signaling Pathways and Experimental Workflows

HGF/c-Met Signaling Pathway and Inhibition by this compound

HGF_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization ATP ATP GRB2 GRB2/SOS cMet->GRB2 Recruitment PI3K PI3K cMet->PI3K Recruitment ADP ADP ATP->ADP Phosphorylation JNJ This compound JNJ->cMet Competitive Inhibition RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Cell Survival ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival, Growth AKT->Survival

Caption: HGF binding to c-Met induces receptor dimerization and autophosphorylation, activating downstream signaling pathways like RAS-RAF-MAPK and PI3K-AKT. This compound competitively inhibits the ATP binding site of c-Met, blocking its activation.

Workflow for Assessing HGF-Stimulated c-Met Phosphorylation

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection & Analysis A Plate Cells B Serum Starve A->B C Pre-treat with This compound B->C D Stimulate with HGF C->D E Cell Lysis D->E F Protein Quantification E->F G SDS-PAGE F->G H Western Blot Transfer G->H I Primary Antibody (p-Met) H->I J Secondary Antibody (HRP-conjugated) I->J K Chemiluminescence Detection J->K L Data Analysis K->L

Caption: A typical workflow for a western blot experiment to determine the effect of this compound on HGF-stimulated c-Met phosphorylation.

Conclusion

This compound is a potent and selective ATP-competitive inhibitor of c-Met that effectively blocks both basal and HGF-stimulated receptor phosphorylation. The presence of high concentrations of HGF can, however, reduce the inhibitory potency of this compound, a factor that highlights the dynamic interplay between the ligand and inhibitor in the tumor microenvironment. While its clinical development was halted, the study of this compound provides valuable insights into the therapeutic targeting of the HGF/c-Met signaling axis and underscores the importance of considering ligand concentration in the evaluation of targeted cancer therapies.

References

Structural Analysis of JNJ-38877605 and c-Met Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional interaction between the small molecule inhibitor JNJ-38877605 and its target, the c-Met receptor tyrosine kinase. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the critical signaling pathways and experimental workflows.

Introduction to c-Met and this compound

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, migration, and invasion.[1] Upon binding its ligand, hepatocyte growth factor (HGF), c-Met undergoes dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS/MAPK, PI3K/Akt, and STAT pathways.[2] Dysregulation of c-Met signaling through mutation, amplification, or overexpression is implicated in the development and progression of numerous human cancers.[1]

This compound is a potent and highly selective, orally bioavailable, small-molecule inhibitor of c-Met.[3][4] It functions as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and preventing its phosphorylation, thereby blocking downstream signaling.[4][5]

Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative parameters defining the potency and selectivity of this compound.

ParameterValueDescriptionReference(s)
IC50 (c-Met Kinase) 4 nMThe half maximal inhibitory concentration against the isolated c-Met kinase enzyme.[5][6]
Selectivity >600-foldSelectivity for c-Met over a panel of more than 200 other tyrosine and serine-threonine kinases.[5]
Cellular IC50 (MET-amplified cells) 11-50 nMThe half maximal inhibitory concentration for the growth of cancer cell lines with MET gene amplification.

Structural Basis of this compound and c-Met Interaction

As of the latest available data, a public crystal structure of this compound in complex with the c-Met kinase domain has not been released. However, based on its classification as an ATP-competitive inhibitor, the binding mode can be inferred. This compound is expected to occupy the ATP-binding pocket of the c-Met kinase domain, forming hydrogen bonds and hydrophobic interactions with key residues that are essential for ATP binding and the catalytic function of the enzyme. This direct competition with ATP prevents the autophosphorylation of the kinase and subsequent activation of downstream signaling pathways.

c-Met Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical c-Met signaling pathway and the point of inhibition by this compound.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_stat STAT Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet Phosphorylated c-Met cMet->p_cMet JNJ This compound JNJ->cMet Inhibition ATP ATP ATP->p_cMet GRB2 GRB2 p_cMet->GRB2 GAB1 GAB1 p_cMet->GAB1 STAT3 STAT3 p_cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation PI3K PI3K GAB1->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellCycle Cell Cycle Progression, Survival mTOR->CellCycle p_STAT3 p-STAT3 STAT3->p_STAT3 Gene Gene Transcription p_STAT3->Gene

Caption: The c-Met signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed, step-by-step protocols for the specific assays used in the preclinical evaluation of this compound are not fully available in the public domain. However, based on standard methodologies, the following generalized protocols are provided.

In Vitro c-Met Kinase Assay (Generalized)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound (in DMSO)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the c-Met kinase and substrate to the wells.

  • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the signal using the chosen detection method (e.g., luminescence for ADP-Glo™, fluorescence for HTRF®, or absorbance for ELISA).

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable curve-fitting software.

Cellular c-Met Phosphorylation Assay (Generalized)

This assay assesses the ability of this compound to inhibit c-Met autophosphorylation in a cellular context.

Materials:

  • c-Met dependent cancer cell line (e.g., GTL-16, MKN-45)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Serum-free medium

  • Hepatocyte Growth Factor (HGF)

  • This compound (in DMSO)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met

  • ELISA or Western blot reagents

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Serum-starve the cells for a specified period (e.g., 4-24 hours) to reduce basal c-Met activation.

  • Treat the cells with various concentrations of this compound or DMSO for a defined pre-incubation time (e.g., 1-2 hours).

  • Stimulate the cells with HGF for a short period (e.g., 15 minutes) to induce c-Met phosphorylation.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Quantify the levels of phosphorylated c-Met and total c-Met in the cell lysates using an ELISA or by Western blotting.

  • Normalize the phosphorylated c-Met signal to the total c-Met signal.

  • Determine the IC50 value for the inhibition of cellular c-Met phosphorylation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_reagents Prepare Kinase, Substrate, and ATP add_enzyme Add Kinase and Substrate prep_reagents->add_enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction read_plate Read Plate Signal stop_reaction->read_plate data_analysis Calculate % Inhibition read_plate->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a potent and selective ATP-competitive inhibitor of c-Met kinase. It effectively blocks c-Met phosphorylation and downstream signaling, leading to the inhibition of tumor cell growth in preclinical models. While a detailed crystal structure of the this compound/c-Met complex is not publicly available, its mechanism of action is well-characterized through biochemical and cellular assays. This technical guide provides a comprehensive overview of the structural and functional aspects of this interaction, intended to support further research and drug development efforts targeting the c-Met signaling pathway.

References

JNJ-38877605: A Technical Guide for Studying c-Met Dependent Tumor Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-38877605 is a potent and highly selective, orally bioavailable, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] It has served as a valuable research tool for investigating the role of the HGF/c-Met signaling pathway in oncogenesis and tumor progression.[5][6] This document provides an in-depth technical guide on the use of this compound for studying c-Met dependent tumor growth, summarizing key preclinical data, detailing experimental protocols, and illustrating relevant biological pathways and workflows. Despite its promise in preclinical studies, the clinical development of this compound was halted due to species-specific renal toxicity, a critical consideration for researchers interpreting its effects.[7][8]

Mechanism of Action

This compound selectively binds to the ATP-binding site of the c-Met kinase, preventing its phosphorylation and subsequent activation.[1][3][9] This blockade inhibits the downstream signaling cascades responsible for cell proliferation, survival, migration, and invasion.[10]

In Vitro Activity

This compound demonstrates potent and selective inhibition of c-Met in various cancer cell lines.

Table 1: In Vitro Potency and Selectivity of this compound
ParameterValueReference
c-Met IC504 nM[1][2][3][4][11]
Selectivity>600-fold vs. over 200 other kinases[1][2][3][11][12]
Table 2: In Vitro Cellular Activity of this compound
Cell LineCancer TypeEffectConcentrationReference
EBC1, GTL16, NCI-H1993, MKN45Lung, GastricSignificant reduction of c-Met and RON phosphorylation500 nM[1][11][12]
GTL16GastricModulation of IL-8, GROα, uPAR, and IL-6 secretionNot Specified[1][11][12]
A549LungInhibition of CPNE1-induced MET signaling pathway activation0.5 µM[3]
3T3-L1PreadipocytesInhibition of c-Met phosphorylation, reduction of lipid accumulation5, 10, 20 µM[2][3]

In Vivo Activity

This compound has shown significant anti-tumor activity in various preclinical xenograft models.

Table 3: In Vivo Efficacy of this compound in Xenograft Models
Tumor ModelDosing RegimenKey FindingsReference
GTL16 (gastric)40 mg/kg/day, p.o. for 3 daysSignificant decrease in plasma IL-8, GROα, and uPAR[1][2][3][12]
U251 (glioblastoma)50 mg/kg/day, p.o. for 13 daysInhibition of radiation-induced invasion, promotion of apoptosis[2][3]
MKN-45, GTL-16, SNU-5, Kato II (gastric)MTD and lower dosesSignificant tumor regression (T/C < 42%)[13]
NCI-H441 (NSCLC, K-ras mutant)Not SpecifiedSignificant growth inhibition[13]
U87 MG (glioblastoma, PTEN negative)Not SpecifiedTumor regression (subcutaneous and orthotopic models)[13]

Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This activation triggers multiple pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, migration, and invasion.[10][14]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Autophosphorylation JNJ This compound JNJ->p_cMet Inhibits GRB2 GRB2/SOS p_cMet->GRB2 PI3K PI3K p_cMet->PI3K STAT STAT p_cMet->STAT Invasion Invasion/Metastasis p_cMet->Invasion RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival AKT AKT PI3K->AKT AKT->Survival STAT->Proliferation

Figure 1: Simplified c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro c-Met Inhibition Assay

A typical workflow to assess the in vitro efficacy of this compound involves treating c-Met dependent cancer cells with the compound, followed by analysis of c-Met phosphorylation and downstream signaling.

In_Vitro_Workflow start Seed c-Met Dependent Cancer Cells treat Treat with this compound (Dose-Response) start->treat incubate Incubate (e.g., 24h) treat->incubate lyse Cell Lysis incubate->lyse prolif Cell Proliferation Assay (e.g., MTS/XTT) incubate->prolif protein Protein Quantification lyse->protein wb Western Blot Analysis (p-c-Met, c-Met, p-AKT, AKT, p-ERK, ERK) protein->wb end_wb Quantify Inhibition of Phosphorylation wb->end_wb end_prolif Determine IC50 for Cell Growth Inhibition prolif->end_prolif

References

Preclinical Xenograft Models Using JNJ-38877605: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877605 is a potent and selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), or by genetic alterations such as gene amplification or mutation, plays a crucial role in tumor cell proliferation, survival, migration, and invasion.[3] This has made c-Met a compelling target for cancer therapy. This compound has demonstrated significant antitumor activity in a variety of preclinical xenograft models, particularly those with MET gene amplification or pathway activation.[4]

This technical guide provides a comprehensive overview of the use of this compound in preclinical xenograft models, consolidating key data and experimental protocols. It is intended to serve as a resource for researchers and drug development professionals working on c-Met inhibitors and related cancer therapies. Of critical importance, and a central theme of this guide, is the ultimate discontinuation of this compound's clinical development due to species-specific renal toxicity, a finding with significant implications for preclinical to clinical translation.[4][5][6]

Mechanism of Action

This compound is a highly selective inhibitor of c-Met kinase with an IC50 of 4 nM.[2] It exhibits over 600-fold selectivity for c-Met compared to a panel of more than 200 other tyrosine and serine-threonine kinases.[2] The primary mechanism of action is the inhibition of c-Met autophosphorylation, which in turn blocks downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, that are critical for tumor cell growth and survival.[7]

Preclinical Xenograft Studies: Efficacy and Pharmacodynamics

This compound has been evaluated in several preclinical xenograft models, demonstrating significant tumor growth inhibition and regression in tumors dependent on c-Met signaling.

Data Summary
Cell LineCancer TypeMouse ModelThis compound DosageKey FindingsReference(s)
GTL16 Gastric CarcinomaImmunodeficient nu/nu40 mg/kg/day, p.o. for 72 hoursStatistically significant decrease in plasma levels of human IL-8 (from 0.150 ng/mL to 0.050 ng/mL) and GROα (from 0.080 ng/mL to 0.030 ng/mL). Reduction of uPAR in the blood by more than 50%.[3]
MKN-45 Gastric CarcinomaN/AN/AAntiproliferative activity with an IC50 of 10.9 nM in a 72-hour assay.[3]
SNU-5 Gastric CarcinomaN/AN/AAntiproliferative activity with an IC50 of 15.8 nM in a 72-hour assay.[3]
U251 GlioblastomaN/A50 mg/kg, p.o., once daily for 13 daysInhibited ionizing radiation (IR)-induced invasion and promoted apoptosis.[3]
U87 MG GlioblastomaN/AN/ARegression of tumors in both subcutaneous and orthotopic models.[4]

Experimental Protocols

General Xenograft Protocol

A generalized workflow for establishing and evaluating the efficacy of this compound in preclinical xenograft models is outlined below.

G cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis CellCulture 1. Cell Culture (e.g., GTL16, MKN-45, U87 MG) Harvest 2. Cell Harvesting (Trypsinization) CellCulture->Harvest CellCount 3. Cell Counting & Viability Check (Trypan Blue Exclusion) Harvest->CellCount Suspension 4. Cell Suspension Preparation (e.g., in PBS or Matrigel) CellCount->Suspension Injection 6. Subcutaneous Injection (Right posterior flank) Suspension->Injection AnimalModel 5. Animal Model (e.g., 6-week-old female nu/nu mice) AnimalModel->Injection TumorGrowth 7. Tumor Growth Monitoring (Caliper Measurements) Injection->TumorGrowth Randomization 8. Randomization into Groups (e.g., Vehicle Control, this compound) TumorGrowth->Randomization Treatment 9. Oral Administration (p.o.) (this compound or Vehicle) Randomization->Treatment Monitoring 10. Continued Monitoring (Tumor Volume & Body Weight) Treatment->Monitoring Endpoint 11. Endpoint Reached (e.g., Tumor Volume Threshold) Monitoring->Endpoint Collection 12. Sample Collection (Tumor Tissue, Blood) Endpoint->Collection Analysis 13. Pharmacodynamic & Efficacy Analysis (e.g., Western Blot, ELISA, Tumor Growth Inhibition) Collection->Analysis

General workflow for preclinical xenograft studies with this compound.
GTL16 Gastric Carcinoma Xenograft Model

  • Cell Line: GTL16 human gastric carcinoma cells.

  • Animal Model: 6-week-old immunodeficient nu/nu female mice on a Swiss CD1 background.[3]

  • Implantation: GTL16 cells are inoculated subcutaneously into the right posterior flank. For determination of uPAR and IL-6, cells can be inoculated in both the right and left posterior flanks.[3]

  • Treatment: Once tumors are established, mice are treated orally (p.o.) with this compound at a dose of 40 mg/kg/day for 72 hours.[3]

  • Endpoint Analysis: Plasma levels of human IL-8, GROα, and uPAR are measured to assess pharmacodynamic activity.[3]

U87 MG Glioblastoma Xenograft Model

While specific protocols for this compound in U87 MG xenografts are not detailed in the provided search results, a general methodology for establishing these models is as follows:

  • Cell Line: U87 MG human glioblastoma cells.

  • Animal Model: Immunodeficient mice (e.g., nu/nu or NOD/SCID).

  • Subcutaneous Model:

    • Implantation: U87 MG cells are harvested during their exponential growth phase, and a cell suspension is prepared. Typically, 1 x 10^6 to 5 x 10^6 cells are injected subcutaneously into the flank of the mice.

  • Orthotopic Model:

    • Implantation: Mice are anesthetized, and a burr hole is made in the skull. A stereotactic apparatus is used to inject a small volume (e.g., 2-5 µL) of U87 MG cell suspension (e.g., 1 x 10^5 cells) into the brain parenchyma (e.g., caudate nucleus or cerebral cortex).

  • Treatment: Oral administration of this compound at a specified dose and schedule.

  • Endpoint Analysis: For subcutaneous models, tumor volume is measured with calipers. For orthotopic models, tumor growth can be monitored using imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or MRI. Survival is a key endpoint for orthotopic studies.

Signaling Pathway Inhibition by this compound

This compound targets the c-Met receptor, thereby inhibiting its downstream signaling cascades that are crucial for cancer cell proliferation and survival.

G cluster_upstream Upstream Activation cluster_downstream Downstream Signaling cluster_outcome Cellular Outcomes HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion JNJ38877605 This compound JNJ38877605->cMet Inhibits (ATP-competitive)

Mechanism of action of this compound in the c-Met signaling pathway.

Species-Specific Toxicity and Clinical Development Discontinuation

A critical aspect of the this compound story is the species-specific renal toxicity that was not predicted by standard preclinical models (rat and dog) but was observed in humans and subsequently replicated in rabbits.[4][5][6] This toxicity was attributed to the formation of insoluble metabolites by the enzyme aldehyde oxidase.[4][5]

G cluster_drug Drug Metabolism cluster_species Species-Specific Effects cluster_outcome Clinical Outcome JNJ38877605 This compound Metabolites Insoluble Metabolites JNJ38877605->Metabolites Metabolized by Aldehyde Oxidase HumanRabbit Humans & Rabbits Metabolites->HumanRabbit RatDog Rats & Dogs Metabolites->RatDog Toxicity Renal Toxicity (Crystal Formation) HumanRabbit->Toxicity NoToxicity No Renal Toxicity RatDog->NoToxicity Discontinuation Clinical Development Discontinued Toxicity->Discontinuation

Logical flow of species-specific toxicity leading to the discontinuation of this compound.

Conclusion

This compound demonstrated promising preclinical antitumor activity in various xenograft models, particularly those driven by c-Met amplification or activation. Its potent and selective inhibition of the c-Met signaling pathway translated to significant tumor growth inhibition and regression in these models. However, the unforeseen species-specific renal toxicity observed in humans, which was not apparent in standard rodent and canine toxicology studies, ultimately led to the termination of its clinical development.[4][5]

The case of this compound serves as a critical reminder of the limitations of preclinical models in predicting all aspects of human drug metabolism and toxicity. While xenograft models remain an invaluable tool for assessing anti-cancer efficacy and pharmacodynamics, this example underscores the importance of a comprehensive understanding of inter-species differences in drug metabolism to better inform clinical trial design and mitigate potential risks. For researchers in the field, the data and protocols presented here for this compound can still provide valuable insights into the preclinical evaluation of c-Met inhibitors, while the toxicological findings offer important lessons for the broader field of drug development.

References

Investigating c-Met Amplification with JNJ-38877605: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), is a critical signaling nexus implicated in cell proliferation, survival, and invasion.[1][2] Amplification of the MET gene is a key driver of oncogenesis in various cancers, rendering it an attractive therapeutic target. JNJ-38877605 is a potent and selective ATP-competitive inhibitor of c-Met.[3][4] This technical guide provides a comprehensive overview of the preclinical investigation of c-Met amplification using this compound, including its mechanism of action, detailed experimental protocols, and a summary of its preclinical efficacy. A crucial aspect of this guide is the discussion of the species-specific metabolism of this compound by aldehyde oxidase, which led to renal toxicity in clinical trials and the discontinuation of its development, offering valuable lessons for future drug development programs.[5][6]

Introduction to c-Met Signaling and this compound

The c-Met signaling pathway plays a pivotal role in normal physiological processes; however, its aberrant activation, often through gene amplification, is a significant contributor to tumor progression and metastasis.[1][7] Upon HGF binding, c-Met dimerizes and autophosphorylates, initiating a cascade of downstream signaling events through pathways such as RAS/MAPK, PI3K/AKT, and STAT.[2] This signaling cascade promotes aggressive tumor phenotypes.

This compound was developed as a highly selective and potent small molecule inhibitor of c-Met kinase activity.[4][5] It competitively binds to the ATP-binding site of c-Met, effectively blocking its phosphorylation and subsequent downstream signaling.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
IC50 (c-Met kinase) 4 nMBiochemical Assay[3][4]
IC50 (c-Met kinase) 4.7 nMBiochemical Assay[8]
Selectivity >600-fold vs. >200 other kinasesKinase Panel[3][4]
Selectivity >833-fold vs. Fms (next most potent)Kinase Panel[6]
Inhibition of c-Met Phosphorylation Significant reduction at 500 nMEBC1, GTL16, NCI-H1993, MKN45[3]

Table 2: In Vivo Preclinical Efficacy of this compound in c-Met Amplified GTL-16 Xenograft Model

Animal ModelTreatmentDosing ScheduleOutcomeReference
GTL-16 Gastric Cancer Xenograft This compound40 mg/kg/day, p.o. for 3 daysStatistically significant decrease in plasma IL-8 and GROα[3][9]
U251 Glioblastoma Xenograft This compound50 mg/kg/day, p.o. for 13 daysInhibition of radiation-induced invasion and promotion of apoptosis[2]

Signaling Pathways and Experimental Workflows

The c-Met Signaling Pathway

The following diagram illustrates the canonical c-Met signaling pathway activated by HGF, leading to downstream cellular responses.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2 cMet->GRB2 Phosphorylation recruits PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 HGF HGF (Ligand) HGF->cMet Binding & Dimerization SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription via mTOR etc. STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Invasion Invasion Transcription->Invasion Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_metabolism Metabolism & Toxicity cell_line_selection Select c-Met Amplified and Non-Amplified Cell Lines viability_assay Cell Viability Assay (e.g., MTT, MTS) cell_line_selection->viability_assay western_blot Western Blot for p-Met and Downstream Targets cell_line_selection->western_blot xenograft_model Establish Xenograft Model (e.g., GTL-16) viability_assay->xenograft_model Lead Compound Selection western_blot->xenograft_model treatment Treat with this compound xenograft_model->treatment tumor_measurement Monitor Tumor Growth treatment->tumor_measurement biomarker_analysis Analyze Plasma Biomarkers (IL-8, GROα) treatment->biomarker_analysis metabolism_studies In Vitro Metabolism Assays (Liver S9 Fractions) toxicity_studies In Vivo Toxicology Studies (Rodent and Non-Rodent) metabolism_studies->toxicity_studies Metabolism_Pathway JNJ38877605 This compound (Quinoline Moiety) AOX Aldehyde Oxidase (AO) (Human, Rabbit) JNJ38877605->AOX Metabolism Metabolites Insoluble Metabolites (e.g., M1/3, M5/6) AOX->Metabolites Toxicity Renal Crystal Formation & Nephrotoxicity Metabolites->Toxicity

References

Methodological & Application

Application Notes: In Vitro Assay for c-Met Phosphorylation using JNJ-38877605

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877605 is a potent and highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, motility, and invasion. Dysregulation of this pathway is implicated in the progression of various cancers, making c-Met an attractive target for therapeutic intervention. This compound has demonstrated significant antitumor activity in preclinical models by inhibiting both HGF-stimulated and constitutively activated c-Met phosphorylation.[2] These application notes provide a detailed protocol for an in vitro cell-based assay to measure the inhibitory effect of this compound on c-Met phosphorylation.

Data Presentation

The inhibitory activity of this compound on c-Met and its selectivity against other kinases are summarized below. This data highlights the compound's potency and specificity.

CompoundTarget KinaseAssay TypeIC50 (nM)SelectivityReference
This compoundc-MetBiochemical4>600-fold vs. a panel of 200 other kinases[1][2]
This compoundc-MetIn vitro (cellular)Effective at 500 nMPotently inhibits c-Met phosphorylation[2]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

cMet_Pathway cluster_membrane Cell Membrane cMet c-Met Receptor P_cMet Phosphorylated c-Met (Active) cMet->P_cMet Dimerization & Autophosphorylation HGF HGF (Ligand) HGF->cMet Binds JNJ This compound JNJ->cMet Inhibits ATP ATP ATP->P_cMet ADP ADP P_cMet->ADP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_cMet->Downstream Activates Response Cellular Responses (Proliferation, Survival, Motility) Downstream->Response

Caption: c-Met signaling pathway and inhibition by this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis A 1. Seed c-Met expressing cells (e.g., GTL-16, Hs746T) B 2. Serum starve cells A->B C 3. Pre-treat with this compound B->C D 4. Stimulate with HGF (optional) C->D E 5. Lyse cells & quantify protein D->E F 6. SDS-PAGE E->F G 7. Western Blot Transfer F->G H 8. Antibody Incubation (anti-p-cMet, anti-total c-Met) G->H I 9. Detection & Analysis H->I

Caption: Experimental workflow for c-Met phosphorylation assay.

Experimental Protocols

This section provides a detailed methodology for a cell-based in vitro assay to determine the effect of this compound on c-Met phosphorylation using Western Blot analysis. This method is adapted from protocols used for similar c-Met inhibitors.

Objective: To quantify the inhibition of HGF-induced or constitutive c-Met phosphorylation in a cancer cell line by this compound.

Materials and Reagents:

  • Cell Line: GTL-16 or Hs746T (gastric cancer cell lines with c-Met amplification)

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Inhibitor: this compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)

  • Stimulant: Recombinant Human HGF (optional, for HGF-inducible models)

  • Buffers and Reagents:

    • Phosphate-Buffered Saline (PBS)

    • Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)

    • Primary Antibodies:

      • Rabbit anti-phospho-c-Met (e.g., Tyr1234/1235)

      • Rabbit or mouse anti-total c-Met

      • Mouse anti-β-actin (loading control)

    • Secondary Antibodies:

      • HRP-conjugated anti-rabbit IgG

      • HRP-conjugated anti-mouse IgG

    • Chemiluminescent Substrate (ECL)

    • DMSO (vehicle control)

Procedure:

  • Cell Culture and Plating:

    • Culture GTL-16 or Hs746T cells in complete culture medium at 37°C in a 5% CO2 incubator.

    • Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation and Inhibitor Treatment:

    • Once cells reach the desired confluency, aspirate the culture medium and wash the cells once with PBS.

    • Add serum-free medium and incubate for 12-24 hours to reduce basal receptor phosphorylation.

    • Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 1 nM to 1 µM. Include a DMSO-only vehicle control.

    • Aspirate the starvation medium and add the medium containing the different concentrations of this compound or vehicle control.

    • Pre-incubate the cells with the inhibitor for 2-4 hours at 37°C.

  • HGF Stimulation (for HGF-inducible models):

    • Following the pre-incubation with the inhibitor, add HGF to the medium to a final concentration of 50 ng/mL. Do not add HGF to the unstimulated control wells.

    • Incubate for an additional 15-30 minutes at 37°C. For cell lines with constitutive c-Met activation, this step can be omitted.

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer (supplemented with inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations for all samples. Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-c-Met (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with antibodies for total c-Met and then β-actin, following the same procedure from the primary antibody incubation step.

    • Quantify the band intensities using densitometry software. The level of c-Met phosphorylation can be expressed as the ratio of the phospho-c-Met signal to the total c-Met signal.

By following this protocol, researchers can effectively evaluate the in vitro potency of this compound in inhibiting c-Met phosphorylation, providing crucial data for drug development and mechanistic studies.

References

Application Notes and Protocols for JNJ-38877605 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of JNJ-38877605, a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, in cell culture experiments.

This compound is a valuable tool for investigating the role of the HGF/c-Met signaling pathway in various cellular processes, including proliferation, survival, migration, and invasion.[1][2] It has demonstrated anti-tumor activity in preclinical models of various cancers, including gastric, lung, and glioblastoma.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from in vitro and in vivo studies.

ParameterValueCell Line / ModelReference
IC50 (c-Met Kinase) 4 nMBiochemical Assay[1][3][4]
IC50 (c-Met Kinase) 4.7 nMBiochemical Assay[3]
Selectivity >600-fold vs. 200 other kinasesBiochemical Assays[1][4]
Effective Concentration 500 nMEBC1, GTL16, NCI-H1993, MKN45[4]
In Vivo Oral Dose 40 mg/kg/dayGTL16 xenograft mice[1]
In Vivo Oral Dose 50 mg/kg/dayU251 xenograft mice[1]

Signaling Pathway

This compound acts as an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This activation triggers several signaling cascades, including the RAS-ERK pathway, which is primarily associated with cell motility and invasion, and the PI3K-AKT pathway, which is crucial for cell survival and proliferation. This compound blocks the initial phosphorylation event, thereby inhibiting all downstream signaling.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds p_cMet p-c-Met JNJ This compound JNJ->cMet inhibits GRB2 GRB2 p_cMet->GRB2 PI3K PI3K p_cMet->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion AKT AKT PI3K->AKT Survival Survival AKT->Survival

Figure 1: c-Met signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the effects of this compound on a cancer cell line.

Experimental_Workflow start Start cell_culture Cell Line Selection & Culture start->cell_culture viability_assay Cell Viability Assay (e.g., MTT/MTS) cell_culture->viability_assay ic50_determination IC50 Determination viability_assay->ic50_determination proliferation_assay Proliferation Assay (e.g., Crystal Violet) ic50_determination->proliferation_assay western_blot Western Blot Analysis (p-c-Met, p-AKT, p-ERK) ic50_determination->western_blot data_analysis Data Analysis & Interpretation proliferation_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Figure 2: Typical experimental workflow for this compound evaluation.
Cell Viability Assay (MTT/MTS)

This protocol is to determine the concentration-dependent effect of this compound on cell viability and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest (e.g., A549, MDA-MB-231)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT/MTS Assay:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at room temperature in the dark.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cell Proliferation Assay (Crystal Violet)

This assay assesses the effect of this compound on cell proliferation over a longer period.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 24-well plates

  • Crystal Violet solution (0.5% in 25% methanol)

  • 10% acetic acid

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a low density (e.g., 1,000-5,000 cells/well) in 500 µL of complete medium and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., IC50, 2x IC50) or vehicle control.

  • Incubation: Incubate the plates for an extended period (e.g., 5-10 days), changing the medium with fresh compound every 2-3 days.

  • Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 10% formalin for 15 minutes.

    • Wash with PBS and stain with Crystal Violet solution for 20 minutes.

    • Wash thoroughly with water and allow the plates to air dry.

  • Quantification:

    • Add 500 µL of 10% acetic acid to each well to solubilize the stain.

    • Transfer 100 µL to a 96-well plate and read the absorbance at 590 nm.

    • Alternatively, capture images of the wells and quantify the stained area using image analysis software.

Western Blot Analysis

This protocol is used to analyze the phosphorylation status of c-Met and its downstream effectors.

Materials:

  • Cancer cell line of interest (e.g., GTL-16)

  • Complete culture medium

  • This compound

  • HGF (optional, for stimulation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells overnight if HGF stimulation is planned.

    • Treat cells with this compound (e.g., 500 nM) for a specified time (e.g., 1-24 hours).

    • If applicable, stimulate with HGF (e.g., 50 ng/mL) for 15-30 minutes before lysis.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Disclaimer: These protocols provide a general framework. Optimal conditions, including cell seeding densities, incubation times, and reagent concentrations, may vary depending on the cell line and experimental setup and should be determined empirically by the researcher.

References

Application Notes and Protocols for JNJ-38877605 in GTL16 Gastric Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the c-Met inhibitor, JNJ-38877605, in studies involving the GTL16 human gastric cancer cell line. This document includes detailed protocols for cell culture, viability assays, and western blot analysis to assess the impact of this compound on c-Met signaling.

Introduction

The GTL16 gastric cancer cell line is characterized by the amplification and overexpression of the MET proto-oncogene, which encodes the c-Met receptor tyrosine kinase. This genetic alteration leads to constitutive activation of the c-Met signaling pathway, driving tumor cell proliferation, survival, and invasion. This compound is a potent and selective ATP-competitive inhibitor of c-Met kinase. Understanding its effects on GTL16 cells is crucial for research into targeted therapies for gastric cancers with MET amplification.

It is important to note that the clinical development of this compound was halted due to species-specific renal toxicity observed in humans, which was not predicted in preclinical rat and dog models.[1][2][3][4] This information provides critical context for the translational application of in vitro findings.

Data Summary

The following tables summarize the key characteristics of this compound and its effects on the GTL16 cell line.

Table 1: this compound Profile

ParameterValueReference
Targetc-Met (Hepatocyte Growth Factor Receptor, HGFR)[1]
Mechanism of ActionATP-competitive kinase inhibitor[1]
In Vitro IC50 (c-Met)4.7 nM[1][5]

Table 2: Effects of this compound on GTL16 Cells

ParameterTreatment ConditionsObserved Effect
c-Met PhosphorylationNot specifiedInhibition
Downstream SignalingNot specifiedInhibition of AKT and ERK phosphorylation
Cell ViabilityNot specifiedReduction

Signaling Pathway

This compound inhibits the constitutive phosphorylation of the c-Met receptor in GTL16 cells. This, in turn, blocks downstream signaling through key pathways, including the PI3K/AKT and RAS/MEK/ERK pathways, which are critical for cell survival and proliferation.

cMet_pathway JNJ This compound cMet c-Met Receptor JNJ->cMet Inhibits PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the c-Met signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on GTL16 cells.

GTL16 Cell Culture

This protocol describes the standard procedure for maintaining and passaging the GTL16 cell line.

cell_culture_workflow start Start with cryopreserved GTL16 cells thaw Thaw cells rapidly in a 37°C water bath start->thaw transfer Transfer to culture medium thaw->transfer centrifuge Centrifuge to pellet cells transfer->centrifuge resuspend Resuspend in fresh medium and plate in a T-75 flask centrifuge->resuspend incubate Incubate at 37°C, 5% CO2 resuspend->incubate monitor Monitor confluency incubate->monitor passage Passage cells at 80-90% confluency monitor->passage

Caption: Workflow for GTL16 cell culture.

Materials:

  • GTL16 human gastric cancer cell line

  • RPMI 1640 Medium[6]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 culture flasks

  • Sterile serological pipettes and centrifuge tubes

Procedure:

  • Complete Medium Preparation: Prepare complete growth medium by supplementing RPMI 1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[6]

  • Thawing Cells:

    • Rapidly thaw the cryovial of GTL16 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days.

  • Passaging Cells:

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 6-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh complete growth medium.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of GTL16 cells.

mtt_assay_workflow seed Seed GTL16 cells in a 96-well plate incubate1 Incubate overnight seed->incubate1 treat Treat with varying concentrations of this compound incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

Materials:

  • GTL16 cells in complete growth medium

  • This compound stock solution (dissolved in DMSO)

  • Sterile 96-well plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count GTL16 cells.

    • Seed 5,000 - 10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate the plate overnight at 37°C, 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. Ensure the final DMSO concentration is less than 0.1%.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution to each well.

    • Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.

    • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Western Blot Analysis

This protocol is for the detection of c-Met, phospho-c-Met, AKT, phospho-AKT, ERK, and phospho-ERK in GTL16 cells treated with this compound.

western_blot_workflow seed Seed GTL16 cells in 6-well plates treat Treat with this compound seed->treat lyse Lyse cells and collect protein treat->lyse quantify Quantify protein concentration lyse->quantify separate Separate proteins by SDS-PAGE quantify->separate transfer Transfer proteins to a PVDF membrane separate->transfer block Block the membrane transfer->block probe Probe with primary and secondary antibodies block->probe detect Detect protein bands probe->detect

Caption: Workflow for Western Blot analysis.

Materials:

  • GTL16 cells

  • This compound

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for c-Met, p-c-Met, AKT, p-AKT, ERK, p-ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed GTL16 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the specified time (e.g., 2, 6, 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Collect lysates and centrifuge to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatants using a BCA assay.

    • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

    • Boil samples for 5 minutes at 95°C.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]

    • Wash the membrane three times with TBST for 5 minutes each.[7]

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection:

    • Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify band intensities using image analysis software and normalize to the loading control.

These detailed protocols and application notes should serve as a valuable resource for researchers investigating the effects of this compound on the c-Met-addicted GTL16 gastric cancer cell line.

References

Application Notes and Protocols for JNJ-38877605 Administration in U251 Glioblastoma Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877605 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway is a critical driver in the proliferation, survival, and invasion of cancer cells, and its aberrant activation has been implicated in the progression of numerous malignancies, including glioblastoma.[2] In preclinical studies, this compound has demonstrated anti-tumor activity in various xenograft models, including those for glioblastoma.[2]

These application notes provide a comprehensive overview of the administration of this compound in U251 glioblastoma xenograft models, a common tool in neuro-oncology research. The U251 cell line is a well-established human glioblastoma line used to create subcutaneous or orthotopic tumors in immunodeficient mice.

Crucial Safety Information: The clinical development of this compound was terminated due to observations of renal toxicity in human subjects.[2][3] This toxicity was found to be species-specific, with similar effects observed in rabbits but not in rats or dogs, and was attributed to the formation of insoluble metabolites.[3] Researchers must exercise extreme caution and implement rigorous renal monitoring in any in vivo studies involving this compound.

Data Presentation

Table 1: In Vitro Potency of this compound
ParameterValueCell Line(s)
c-Met Kinase IC504.7 nMIn vitro kinase assay

This table illustrates the high in vitro potency of this compound against its target, c-Met.

Table 2: Illustrative In Vivo Efficacy of this compound in U251 Glioblastoma Xenografts
Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
This compound (40 mg/kg, daily)600 ± 15060

Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways. These pathways, including the PI3K/AKT, RAS/MAPK, and STAT3 pathways, are pivotal in promoting cell growth, proliferation, survival, and motility. In glioblastoma, aberrant c-Met activation can contribute significantly to tumor progression and therapeutic resistance.

cMet_Signaling_Pathway cluster_membrane Cell Membrane c-Met c-Met PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS STAT3 STAT3 c-Met->STAT3 HGF HGF HGF->c-Met Binds This compound This compound This compound->c-Met Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion

Caption: c-Met Signaling Pathway and Inhibition by this compound.

Experimental Protocols

U251 Glioblastoma Xenograft Model Establishment (Subcutaneous)

Objective: To establish subcutaneous U251 tumors in immunodeficient mice.

Materials:

  • U251 human glioblastoma cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Matrigel (or similar basement membrane matrix)

  • 6-8 week old female athymic nude mice

  • Syringes and needles (27-30 gauge)

Procedure:

  • Culture U251 cells in standard conditions until they reach 80-90% confluency.

  • Harvest cells using trypsin-EDTA and wash with PBS.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

  • Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor the mice for tumor growth. Tumors will typically become palpable within 7-14 days.

  • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Administration of this compound

Objective: To administer this compound to mice with established U251 xenografts.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Oral gavage needles

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and then dilute to the final concentration in the vehicle solution. A typical dose used in other xenograft models is 40 mg/kg.[4]

  • Administer this compound to the treatment group via oral gavage once daily.

  • Administer an equivalent volume of the vehicle solution to the control group.

  • Continue treatment for a specified period (e.g., 21 days) or until a predetermined endpoint is reached.

  • Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Crucially, monitor for signs of renal toxicity, which may include changes in urine output, dehydration, or lethargy. Consider periodic collection of blood samples for kidney function tests (e.g., BUN, creatinine).

Assessment of Anti-Tumor Efficacy

Objective: To evaluate the effect of this compound on tumor growth and survival.

Procedure:

  • Tumor Growth Inhibition: Continue to measure tumor volumes throughout the treatment period. At the end of the study, calculate the percent tumor growth inhibition for the treated group compared to the control group.

  • Survival Analysis: Monitor the mice for survival. Euthanize mice when tumors reach a predetermined maximum size or if they show signs of excessive morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines. Plot survival curves (Kaplan-Meier) and perform statistical analysis (e.g., log-rank test).

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis.

    • Western Blotting: To assess the inhibition of c-Met signaling, tumor lysates can be analyzed for levels of phosphorylated c-Met (p-cMet) and total c-Met, as well as downstream effectors like p-AKT and p-ERK.

    • Immunohistochemistry (IHC): Tumor sections can be stained for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and c-Met pathway activation (e.g., p-cMet).

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a U251 xenograft model.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Culture U251 Cells B Prepare Cell Suspension A->B C Inject Cells into Mice B->C D Monitor Tumor Growth C->D E Randomize Mice D->E F Administer this compound or Vehicle E->F G Monitor Tumor Volume and Animal Health F->G H Tumor Growth Inhibition Analysis G->H I Survival Analysis G->I J Pharmacodynamic Analysis (Western/IHC) G->J

Caption: Experimental workflow for this compound efficacy testing.

References

Application Notes and Protocols for Measuring IL-8 and GROα as Biomarkers for JNJ-38877605 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing Interleukin-8 (IL-8, also known as CXCL8) and Growth-Regulated Oncogene Alpha (GROα, also known as CXCL1) as pharmacodynamic biomarkers to assess the biological activity of JNJ-38877605, a selective inhibitor of the c-Met receptor tyrosine kinase.

Introduction

This compound is a potent and selective ATP-competitive inhibitor of the c-Met kinase.[1][2] The c-Met signaling pathway, when activated by its ligand, Hepatocyte Growth Factor (HGF), plays a crucial role in cell proliferation, survival, motility, and invasion.[3][4] Dysregulation of the HGF/c-Met axis is implicated in the progression of various cancers.[2][3] this compound has demonstrated anti-tumor activity in preclinical xenograft models.[5] Notably, further clinical development of this compound was halted due to species-specific renal toxicity.[5][6][7]

Preclinical studies have shown that inhibition of c-Met by this compound can modulate the secretion of the pro-inflammatory and pro-angiogenic chemokines IL-8 and GROα.[1] This makes IL-8 and GROα valuable biomarkers for assessing the in vitro and in vivo pharmacodynamic activity of this compound and other c-Met inhibitors.

Signaling Pathway

The activation of the c-Met receptor by HGF initiates a cascade of downstream signaling events, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[1][3][8][9] These pathways converge on the activation of transcription factors, including Nuclear Factor-kappa B (NF-κB).[2][10][11][12] NF-κB is a critical regulator of inflammatory and immune responses and has been shown to be essential for the transcriptional activation of the IL-8 and GROα genes.[13][14][15] By inhibiting c-Met phosphorylation, this compound is expected to attenuate downstream signaling, leading to reduced NF-κB activity and consequently, a decrease in the expression and secretion of IL-8 and GROα.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Extracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds PI3K_Akt PI3K/Akt Pathway c-Met->PI3K_Akt MAPK_ERK MAPK/ERK Pathway c-Met->MAPK_ERK JAK_STAT JAK/STAT Pathway c-Met->JAK_STAT This compound This compound This compound->c-Met Inhibits NF_kB NF-κB PI3K_Akt->NF_kB MAPK_ERK->NF_kB IL8_GENE IL-8 Gene NF_kB->IL8_GENE Activates Transcription GROa_GENE GROα Gene NF_kB->GROa_GENE Activates Transcription IL8_mRNA IL-8 mRNA IL8_GENE->IL8_mRNA GROa_mRNA GROα mRNA GROa_GENE->GROa_mRNA IL8_Protein Secreted IL-8 IL8_mRNA->IL8_Protein Translation & Secretion GROa_Protein Secreted GROα GROa_mRNA->GROa_Protein Translation & Secretion

Caption: c-Met signaling pathway leading to IL-8 and GROα secretion.

Data Presentation

The following table summarizes preclinical data demonstrating the effect of this compound on plasma levels of human IL-8 and GROα in mice bearing GTL16 human gastric carcinoma xenografts.

BiomarkerTreatment GroupConcentration (ng/mL)Percent ReductionReference
Human IL-8 Vehicle Control0.150-[1]
This compound (40 mg/kg/day)0.05066.7%[1]
Human GROα Vehicle Control0.080-[1]
This compound (40 mg/kg/day)0.03062.5%[1]

Experimental Workflow

A typical workflow for assessing the effect of this compound on IL-8 and GROα secretion in a cell-based assay is outlined below.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Collection cluster_2 Biomarker Measurement cluster_3 Data Analysis A Seed c-Met expressing cancer cells (e.g., GTL16) B Treat with this compound (various concentrations) A->B C Incubate for a defined period (e.g., 24-72h) B->C D Collect cell culture supernatant C->D E Perform ELISA for IL-8 and GROα D->E F Quantify IL-8 and GROα concentrations E->F G Determine dose-response relationship F->G

Caption: Experimental workflow for biomarker analysis.

Experimental Protocols

Protocol 1: Human IL-8 ELISA

This protocol is a general guideline based on commercially available sandwich ELISA kits.[6][16][17][18][19] Refer to the specific manufacturer's instructions for the kit being used.

Materials:

  • Human IL-8 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Distilled or deionized water

  • Wash bottle or automated plate washer

  • Absorbent paper

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.

  • Standard and Sample Addition: Add 100 µL of standards and samples (e.g., cell culture supernatants, plasma) to the appropriate wells of the pre-coated microplate.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at room temperature).

  • Washing: Aspirate the liquid from each well and wash the plate multiple times (usually 3-5 times) with the provided wash buffer.

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.

  • Incubation: Cover the plate and incubate as directed (e.g., 1 hour at room temperature).

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Incubation: Cover the plate and incubate (e.g., 30 minutes at room temperature).

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for the recommended time (e.g., 15-30 minutes).

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

  • Data Analysis: Calculate the concentration of IL-8 in the samples by comparing their absorbance to the standard curve.

Protocol 2: Human GROα ELISA

This protocol is a general guideline for a sandwich ELISA to measure human GROα.[20][21] Always follow the specific instructions provided with the commercial kit.

Materials:

  • Human GROα ELISA Kit (including pre-coated plate, detection antibody, standards, buffers, and substrate)

  • Microplate reader (450 nm)

  • Precision pipettes and tips

  • Distilled or deionized water

  • Automated plate washer or wash bottle

  • Absorbent paper

Procedure:

  • Reagent Preparation: Bring all reagents to room temperature and prepare working solutions of standards and other kit components as per the manufacturer's protocol.

  • Sample and Standard Addition: Pipette 100 µL of each standard and sample into the designated wells.

  • Incubation: Cover the plate and incubate for the specified duration (e.g., 2.5 hours at room temperature or overnight at 4°C).

  • Washing: Aspirate and wash the wells with wash buffer as directed in the protocol.

  • Biotinylated Antibody Addition: Add 100 µL of the prepared biotinylated anti-human GROα antibody to each well.

  • Incubation: Cover and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Streptavidin-HRP Addition: Add 100 µL of the prepared Streptavidin-HRP solution to each well.

  • Incubation: Cover and incubate for 45 minutes at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 100 µL of TMB One-Step Substrate Reagent to each well.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Plate: Measure the absorbance at 450 nm immediately.

  • Analysis: Determine the GROα concentration in your samples from the standard curve.

References

Application Notes and Protocols: Immunohistochemical Analysis of c-Met Activation Following JNJ-38877605 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877605 is a potent and selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met signaling pathway, when aberrantly activated in cancer, drives tumor growth, proliferation, survival, and invasion.[3][4] this compound has demonstrated anti-tumor activity in preclinical models by inhibiting c-Met phosphorylation.[3] However, its clinical development was terminated due to observations of renal toxicity.[3][5]

These application notes provide a detailed protocol for the immunohistochemical (IHC) assessment of c-Met activation (phosphorylation) in preclinical tumor models treated with this compound. This method is crucial for pharmacodynamic (PD) studies to confirm target engagement and to correlate the extent of target inhibition with anti-tumor efficacy.

c-Met Signaling Pathway and this compound Mechanism of Action

The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain, leading to the activation of downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways.[3][4] this compound acts by competing with ATP for the binding site in the c-Met kinase domain, thereby preventing this autophosphorylation and subsequent signal transduction.[1]

cMet_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling c-Met c-Met p-c-Met p-c-Met (Activated) c-Met->p-c-Met Phosphorylation HGF HGF HGF->c-Met Binds This compound This compound This compound->c-Met Inhibits RAS_MAPK RAS/MAPK Pathway p-c-Met->RAS_MAPK PI3K_Akt PI3K/Akt Pathway p-c-Met->PI3K_Akt Proliferation Cell Proliferation, Survival, Invasion RAS_MAPK->Proliferation PI3K_Akt->Proliferation

Figure 1. c-Met signaling pathway and inhibition by this compound.

Data Presentation: Quantifying the Effect of this compound on c-Met Phosphorylation

Immunohistochemical analysis of phosphorylated c-Met (p-Met) in tumor xenografts allows for the quantitative assessment of this compound activity. The following tables represent the expected outcome from such a study, demonstrating a dose-dependent inhibition of c-Met phosphorylation.

Table 1: Immunohistochemical Scoring of Phospho-c-Met (p-Met) in Tumor Xenografts

Treatment GroupDose (mg/kg, p.o., daily)Mean H-Score*Standard DeviationPercent Inhibition
Vehicle Control0250± 250%
This compound10150± 2040%
This compound2075± 1570%
This compound4025± 1090%

*H-Score = Σ (Intensity × Percentage of stained cells). Intensity scores: 0 (no staining), 1 (weak), 2 (moderate), 3 (strong).

Table 2: Percentage of p-Met Positive Tumor Cells

Treatment GroupDose (mg/kg, p.o., daily)% of Cells with 1+ Staining% of Cells with 2+ Staining% of Cells with 3+ Staining
Vehicle Control010%30%50%
This compound1030%20%10%
This compound2040%5%0%
This compound4015%0%0%

Experimental Protocols

A generalized workflow for the immunohistochemical analysis of c-Met activation is presented below.

IHC_Workflow cluster_animal In Vivo Study cluster_lab Immunohistochemistry Protocol Tumor_Implantation Tumor Xenograft Implantation Treatment Treatment with this compound or Vehicle Tumor_Implantation->Treatment Tumor_Harvest Tumor Harvest and Fixation Treatment->Tumor_Harvest Processing Paraffin Embedding and Sectioning Tumor_Harvest->Processing Staining IHC Staining for p-Met Processing->Staining Imaging Slide Scanning and Imaging Staining->Imaging Analysis Quantitative Image Analysis Imaging->Analysis

Figure 2. Experimental workflow for IHC analysis of c-Met activation.
Detailed Protocol for Phospho-c-Met (p-Met) Immunohistochemistry

This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials and Reagents:

  • FFPE tumor tissue sections (4-5 µm) on positively charged slides

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or EDTA Buffer (1 mM, pH 8.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer: 1% BSA or 5% normal goat serum in PBS

  • Primary Antibody: Rabbit anti-Phospho-Met (Tyr1234/1235) monoclonal antibody (e.g., from Cell Signaling Technology, Clone D26)

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Rehydrate through graded ethanol: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), and 70% (1 change for 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer. A pressure cooker or water bath can be used (e.g., 95-100°C for 20 minutes).

    • Allow slides to cool to room temperature (approximately 20-30 minutes).

    • Rinse with deionized water.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (3 changes for 5 minutes each).

  • Blocking:

    • Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-p-Met antibody in blocking buffer to the recommended concentration (e.g., 1:100).

    • Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 changes for 5 minutes each).

    • Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Detection:

    • Rinse slides with PBS (3 changes for 5 minutes each).

    • Prepare and apply the DAB substrate solution according to the manufacturer's instructions. Monitor for color development (typically 1-10 minutes).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • Rinse with water.

    • Dehydrate sections through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Quantitative Analysis of Staining
  • Slides should be scanned using a whole-slide imaging system.

  • Quantitative analysis can be performed using image analysis software (e.g., Aperio ImageScope, QuPath).

  • The H-score is a common method for quantifying IHC staining and is calculated by multiplying the percentage of cells at each staining intensity level by the corresponding intensity score.

  • At least 5 representative high-power fields should be scored per tumor section, and the average score should be reported.

Conclusion

Immunohistochemistry for phosphorylated c-Met is an essential tool for evaluating the in vivo activity of c-Met inhibitors like this compound. The protocols and guidelines presented here provide a framework for conducting robust pharmacodynamic studies to assess target engagement and to inform the dose-response relationship of c-Met targeted therapies. Careful optimization of the IHC protocol and a standardized quantitative analysis are critical for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Understanding JNJ-38877605 Species-Specific Renal Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving the c-Met inhibitor JNJ-38877605. The content addresses the well-documented species-specific renal toxicity associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an orally bioavailable, potent, and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway is implicated in cancer cell survival, invasiveness, and tumor angiogenesis, making it a target for anticancer therapies.[2][3]

Q2: What is the primary toxicity associated with this compound?

A2: The primary toxicity observed with this compound is renal toxicity, which was identified during a first-in-human Phase I clinical trial.[1][3][4] This toxicity manifested as mild but recurrent renal issues in nearly all patients, even at sub-therapeutic doses.[1][3][4]

Q3: Why was this renal toxicity not detected in initial preclinical studies?

A3: The renal toxicity of this compound is species-specific.[1][3][4] Initial preclinical safety studies were conducted in rats and dogs, species that do not exhibit this renal toxicity.[1][3][4][5]

Q4: What is the mechanism of this compound-induced renal toxicity?

A4: The renal toxicity is not due to direct inhibition of c-Met but is caused by the formation of insoluble metabolites.[1][3][4] this compound is metabolized by the enzyme aldehyde oxidase (AO), which is highly active in humans and rabbits but has low activity in rats and dogs.[1][3][6] This metabolic process generates insoluble metabolites (specifically M1/3 and M5/6) that precipitate and form crystals within the renal tubules, leading to obstructive nephropathy, degenerative changes, and inflammation.[3][4][5]

Q5: Which animal model is appropriate for studying the renal toxicity of this compound?

A5: The rabbit is the most suitable toxicology model for recapitulating the human renal toxicity of this compound.[1][3][4] This is due to the similar aldehyde oxidase-mediated metabolic profile that leads to the formation of the specific insoluble metabolite M10, which was observed in both humans and rabbits.[1][3][4]

Q6: What are the key pathological findings in the kidneys of affected species?

A6: Histopathological evaluation of rabbit kidneys after administration of this compound revealed renal crystal formation, extensive and prominent degeneration, inflammation, congestion, fibrosis, and regeneration.[3][4][5] Granular and acicular clefts, sometimes surrounded by giant cells, were also observed in the corticotubules.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No renal toxicity observed in rat or dog models. These species lack the specific aldehyde oxidase activity required to produce the insoluble toxic metabolites of this compound.[1][3][4]This is an expected finding. For renal toxicity studies of this compound, use a relevant species such as the rabbit.[1][3]
High variability in renal toxicity markers in rabbit studies. Factors such as hydration status, urinary pH, and individual differences in metabolism can influence the rate of crystal formation.Ensure consistent and adequate hydration of study animals. Monitor and control urinary pH if possible. Increase the number of animals per group to account for individual variability.
Difficulty in identifying crystals in urine samples. The insoluble metabolites may precipitate within the renal tubules and may not be readily excreted in the urine in early stages.Rely on a combination of markers for renal injury, including serum creatinine, BUN, and histopathological analysis of kidney tissue.[5] Consider specialized imaging techniques for crystal detection in tissue.
Inconsistent pharmacokinetic/pharmacodynamic (PK/PD) correlation with renal toxicity. The toxicity is driven by metabolite accumulation, not the parent drug concentration. The relationship between the parent drug's plasma concentration and the extent of crystal deposition in the kidney may not be linear.Measure the concentrations of the specific insoluble metabolites (M1/3, M5/6, M10) in plasma and kidney tissue.[3][4] Correlate metabolite levels with markers of renal damage.

Data Presentation

Table 1: Species-Specific Metabolism and Toxicity of this compound

Species Aldehyde Oxidase Activity Formation of Insoluble Metabolites (M1/3, M5/6, M10) Observed Renal Toxicity
Human HighYes[3][4]Yes[1][3][4]
Rabbit HighYes[1][3][4]Yes[1][3][4]
Rat Low/NegligibleNo[1][3][5]No[1][3][4][5]
Dog Low/NegligibleNo[1][3][5]No[1][3][4][5]

Table 2: Summary of Renal Effects in Rabbits Administered this compound for One Month

Finding Observation
Kidney Weight Increased[4]
Appearance Pale[4]
Histopathology Extensive degeneration, inflammation, congestion, fibrosis, regeneration, granular and acicular clefts with giant cells[3][4]
Biomarkers Changes in creatinine clearance and other chemistry parameters[4]

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound-Induced Renal Toxicity in Rabbits

  • Animal Model: New Zealand White rabbits.

  • Drug Administration: Oral administration of this compound. Dosing can be daily or on alternative schedules.

  • Dose Groups: Include a vehicle control group and at least three dose levels of this compound.

  • Monitoring:

    • Clinical Observations: Daily monitoring for any signs of distress or changes in behavior.

    • Body Weight: Measure at least twice weekly.

    • Renal Function Markers: Collect blood samples at baseline and regular intervals to measure serum creatinine and blood urea nitrogen (BUN). Collect urine for urinalysis, including measurement of urinary crystals and biomarkers like KIM-1, clusterin, and TFF-3.[7]

  • Pharmacokinetics: Collect blood samples at various time points after dosing to determine the plasma concentrations of this compound and its metabolites (M1/3, M5/6, M10).

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect kidneys, weigh them, and fix them in 10% neutral buffered formalin. Process tissues for histopathological examination, specifically looking for crystal deposition, tubular degeneration, inflammation, and other signs of nephropathy.

Protocol 2: In Vitro Metabolism Assay to Determine Species-Specific Metabolite Formation

  • Test System: Liver S9 fractions or hepatocytes from different species (human, rabbit, rat, dog).

  • Incubation: Incubate this compound with the liver S9 fractions or hepatocytes in a suitable buffer system.

  • Metabolite Identification: After incubation, stop the reaction and analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the formation of metabolites M1/3, M5/6, and M10.

  • Data Analysis: Compare the metabolite profiles across the different species to confirm the species-specific activity of aldehyde oxidase in metabolizing this compound to its insoluble metabolites.

Visualizations

G cluster_0 Mechanism of this compound Renal Toxicity JNJ This compound (Parent Compound) Metabolites Insoluble Metabolites (M1/3, M5/6, M10) JNJ->Metabolites Aldehyde Oxidase (High in Humans, Rabbits) Crystals Crystal Formation in Renal Tubules Metabolites->Crystals Precipitation Toxicity Renal Toxicity (Degeneration, Inflammation) Crystals->Toxicity Obstructive Nephropathy

Caption: Mechanism of this compound-induced renal toxicity.

G cluster_1 Experimental Workflow for Investigating Species-Specific Toxicity start Start: Observe Toxicity in Humans invitro In Vitro Metabolism Assay (Liver S9/Hepatocytes) - Human - Rat - Dog - Rabbit start->invitro select_model Identify Relevant Animal Model (Rabbit) invitro->select_model Metabolite Profile Matches Human invivo In Vivo Toxicology Study in Rabbit Model select_model->invivo confirm Confirm Mechanism: - Histopathology - Biomarkers - Metabolite Analysis invivo->confirm

Caption: Workflow for investigating species-specific renal toxicity.

G cluster_2 c-Met Signaling Pathway Inhibition HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds and Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) cMet->Downstream Phosphorylation Cascade JNJ This compound JNJ->cMet Inhibits Response Cellular Responses (Survival, Proliferation, Angiogenesis) Downstream->Response

Caption: this compound inhibits the c-Met signaling pathway.

References

Technical Support Center: JNJ-38877605 Insoluble Metabolite Formation by Aldehyde Oxidase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism of the c-Met inhibitor JNJ-38877605, with a specific focus on the formation of insoluble metabolites by aldehyde oxidase (AO).

Frequently Asked Questions (FAQs)

Q1: We observed unexpected renal toxicity in our human clinical trial with this compound, which was not seen in our preclinical toxicology studies in rats and dogs. What could be the cause?

A1: This is a known issue with this compound. The renal toxicity observed in humans is due to the formation of species-specific insoluble metabolites.[1][2][3] Preclinical studies in rats and dogs do not predict this toxicity because these species have significantly lower aldehyde oxidase (AO) activity compared to humans.[4][5][6] Humans and rabbits, on the other hand, show comparable and significant systemic exposure to these insoluble metabolites.[1][2][3]

Q2: Which enzyme is responsible for the formation of these insoluble metabolites?

A2: Aldehyde oxidase (AO) is the primary enzyme responsible for generating the insoluble metabolites of this compound.[1][2][3] This has been confirmed in studies using human liver subcellular fractions where the formation of the major metabolite, M3, was inhibited by quercetin, a potent inhibitor of molybdenum hydroxylases like aldehyde oxidase.[2]

Q3: What are the specific insoluble metabolites of this compound?

A3: The primary insoluble metabolites identified are M1/3 and M5/6.[1][2] The M5 metabolite, in particular, has been shown to have very poor solubility.[2][5] These metabolites form crystal structures in the kidney, leading to renal toxicity.[1][2]

Q4: Why is there a species difference in the metabolism of this compound?

A4: The species difference is due to the varying levels of aldehyde oxidase expression and activity. Humans and rabbits have high levels of AO activity, leading to the significant formation of the insoluble metabolites.[1][2][4] In contrast, rats and dogs have much lower levels of AO, and therefore, these metabolites are not produced to the same extent in these species.[4][5] This is a critical consideration for the selection of appropriate animal models in preclinical toxicology studies for compounds suspected of being AO substrates.

Q5: Can the renal toxicity caused by this compound be mitigated?

A5: Attempts to mitigate the renal toxicity in rabbit models, which are representative of human metabolism for this compound, have been unsuccessful.[1][2][3] Strategies such as alternative dosing schedules and co-administration of probenecid, an inhibitor of organic acid transport in the kidney, failed to prevent renal toxicity.[1][2][5] The formation of these species-specific insoluble metabolites ultimately led to the discontinuation of the clinical development of this compound.[1][2][3]

Troubleshooting Guides

Issue: Unexpectedly high levels of a specific metabolite in human liver cytosol incubations compared to microsomes.
  • Possible Cause: This observation strongly suggests the involvement of a cytosolic enzyme, such as aldehyde oxidase, in the metabolism of your compound. Cytochrome P450 enzymes are primarily located in the microsomes, so if metabolism is occurring predominantly in the cytosol, a non-P450 enzyme is likely responsible.

  • Troubleshooting Steps:

    • Confirm Enzyme Location: Compare the metabolite formation in human liver S9 fractions, cytosol, and microsomes. Higher formation in S9 and cytosol compared to microsomes points towards a cytosolic enzyme.[2][5]

    • Use Specific Inhibitors: Incubate your compound with human liver cytosol in the presence and absence of a known aldehyde oxidase inhibitor, such as quercetin or menadione.[2][7] A significant reduction in metabolite formation in the presence of the inhibitor confirms the involvement of AO.

    • NADPH-Independence: Aldehyde oxidase activity is NADPH-independent.[7][8] Run the incubation in the absence of NADPH to see if the metabolite is still formed.

Issue: Difficulty in selecting an appropriate animal model for preclinical toxicology studies.
  • Possible Cause: The compound may be a substrate for aldehyde oxidase, an enzyme known for significant species differences in its activity.

  • Troubleshooting Steps:

    • In Vitro Metabolite Profiling: Conduct comparative in vitro metabolism studies using liver cytosol from different species (e.g., human, rabbit, rat, dog).[9]

    • Identify Species with Similar Metabolite Profiles to Humans: Select the animal model that generates a metabolite profile most similar to that observed in human liver cytosol. For this compound, the rabbit was identified as the appropriate toxicology model.[1][2]

    • Avoid Species with Low AO Activity: Be cautious when using species known to have low AO activity, such as the dog, if your compound is suspected to be an AO substrate.[4]

Data Presentation

Table 1: Species-Dependent Plasma Abundance of this compound Metabolites

MetaboliteRatDogRabbitHuman
M3 LowLowHighHigh
M5 LowLowHighHigh

This table is a qualitative summary based on the provided search results.[2]

Table 2: Effect of Enzyme Inhibitors on the Formation of Metabolite M3 in Human Liver Supernatant

InhibitorTarget EnzymeEffect on M3 Formation
Quercetin Aldehyde Oxidase / Xanthine OxidaseComplete Inhibition

This table is a qualitative summary based on the provided search results.[2]

Experimental Protocols

Protocol 1: Determination of Aldehyde Oxidase Contribution to Metabolism using Liver Subcellular Fractions

  • Prepare Incubation Mixtures: Prepare separate incubation mixtures containing 5 µM of ³H-labeled this compound with human liver microsomes and human liver 12000 x g supernatant (S9 fraction).

  • Incubation: Incubate the mixtures for 120 minutes.

  • Sample Analysis: Analyze the samples to determine the levels of this compound and its metabolites.

  • Interpretation: A significantly higher formation of metabolites in the S9 fraction compared to the microsomes indicates the involvement of cytosolic enzymes.[2]

Protocol 2: Inhibition of Aldehyde Oxidase Activity

  • Prepare Incubation Mixtures: Prepare incubation mixtures containing 5 µM of ³H-labeled this compound with human 12000 x g liver supernatant.

  • Add Inhibitor: To a subset of the incubation mixtures, add an aldehyde oxidase inhibitor (e.g., quercetin).

  • Incubation: Incubate all mixtures.

  • Sample Analysis: Analyze the samples for the formation of the major metabolites.

  • Interpretation: A significant reduction in the formation of a specific metabolite in the presence of the AO inhibitor confirms that it is a product of aldehyde oxidase activity.[2]

Visualizations

JNJ_Metabolism_Pathway cluster_systemic Systemic Circulation cluster_liver Liver (Human, Rabbit) cluster_metabolites Metabolites cluster_kidney Kidney JNJ This compound AO Aldehyde Oxidase (AO) JNJ->AO Metabolism IM Insoluble Metabolites (M1/3, M5/6) AO->IM Formation Crystals Crystal Formation IM->Crystals Precipitation Toxicity Renal Toxicity Crystals->Toxicity Induces

Caption: Metabolic pathway of this compound leading to renal toxicity.

Experimental_Workflow start Start: Unexpected Toxicity Observed subcellular Hypothesis: Metabolism by Cytosolic Enzyme start->subcellular incubation Experiment: Incubate with Liver Microsomes vs. Cytosol subcellular->incubation result1 Result: Higher Metabolism in Cytosol incubation->result1 inhibitor_exp Experiment: Incubate Cytosol with AO Inhibitor result1->inhibitor_exp result2 Result: Metabolite Formation Inhibited inhibitor_exp->result2 conclusion Conclusion: Metabolism is Mediated by Aldehyde Oxidase result2->conclusion

Caption: Troubleshooting workflow for identifying AO-mediated metabolism.

References

animal models that replicate JNJ-38877605 human metabolism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the metabolism of the c-Met inhibitor, JNJ-38877605. The focus is on selecting appropriate animal models that accurately replicate human metabolic pathways and associated toxicities.

Frequently Asked Questions (FAQs)

Q1: Why were the initial preclinical toxicology studies in rats and dogs not predictive of the renal toxicity observed in humans?

A1: The renal toxicity of this compound observed in humans was not predicted by early preclinical studies in rats and dogs due to significant species-specific differences in metabolism.[1][2] The toxicity is caused by the formation of insoluble metabolites that crystallize in the kidneys.[1][2][3] These specific metabolites are generated by the enzyme aldehyde oxidase (AO), which has high activity in humans but is negligibly expressed in rats and dogs.[4] Consequently, these toxic metabolites were not produced in sufficient quantities in rats and dogs to induce the renal effects seen in humans.

Q2: Which animal model is most suitable for replicating the human metabolism and toxicity of this compound?

A2: The rabbit is the most appropriate animal model for studying the metabolism and toxicity of this compound.[1][2] Subsequent preclinical studies revealed that, like humans, rabbits exhibit high aldehyde oxidase activity. This leads to a similar metabolic profile, including the formation of the M10 metabolite and the insoluble M1/3 and M5/6 metabolites responsible for renal crystal formation and toxicity.[1][2][3][5] Both humans and rabbits show a significantly increased systemic exposure to these specific metabolites compared to other species like rats and dogs.[2][3]

Q3: What are the primary metabolic pathways for this compound in humans?

A3: In humans, this compound is metabolized through several key pathways:

  • Oxidation: Hydroxylation of the quinoline moiety by aldehyde oxidase to form the M1/M3 metabolites.[3]

  • Demethylation: This leads to the formation of the M2 metabolite.[3]

  • Secondary Metabolism: The demethylated M2 metabolite can be further hydroxylated to form M5/M6.[3]

  • Glucuronidation: The M2 metabolite can also undergo glucuronidation to form the M10 metabolite, which is a major metabolite in both humans and rabbits.[3]

The formation of the insoluble M1/3 and M5/6 metabolites by aldehyde oxidase is the critical pathway linked to renal toxicity.[2][3][6]

Troubleshooting Guide

Issue 1: My in vivo study in rats or dogs shows a favorable safety profile with no renal toxicity. Can I proceed to clinical trials?

Guidance: No. As established in the clinical development of this compound, rats and dogs are not predictive models for its human toxicity due to low aldehyde oxidase activity.[1][4] A favorable safety profile in these species is misleading. It is critical to use a species with a human-like metabolic profile, such as the rabbit, to assess for the potential of renal toxicity mediated by insoluble metabolites.[1][2]

Issue 2: How can I experimentally confirm the involvement of aldehyde oxidase (AO) versus cytochrome P450 (CYP) enzymes in the metabolism of this compound?

Guidance: You can perform an in vitro experiment using liver subcellular fractions (such as S9 fractions or a combination of microsomes and cytosol) from different species. By using specific chemical inhibitors, you can dissect the contribution of each enzyme family. For example, quercetin is a potent inhibitor of aldehyde oxidase.[3] Comparing metabolite formation in the presence and absence of quercetin can demonstrate the role of AO. The protocol below provides a detailed methodology.

Data Summary Tables

Table 1: Species Comparison of Key this compound Metabolite Formation

MetaboliteRole in ToxicityHumanRabbitRatDog
M1/M3 Insoluble, causes renal crystals[2][3]MajorMajorMinor/AbsentAbsent
M5/M6 Insoluble, causes renal crystals[2][3]MajorMajorMinor/AbsentAbsent
M10 Glucuronide conjugate[3]MajorMajorMinorMinor
M11 Minor metaboliteMinorMinorN/AN/A

Data compiled from in vitro and in vivo studies.[3]

Table 2: Primary Enzymes Involved in this compound Metabolism by Species

Enzyme FamilyPrimary Metabolic RoleHumanRabbitRatDog
Aldehyde Oxidase (AO) Forms toxic insoluble metabolites (M1/3, M5/6)High ActivityHigh ActivityNegligible Activity[4]Negligible Activity[4]
Cytochrome P450s (CYPs) Demethylation and other modificationsActiveActiveActiveActive
UGTs (Glucuronosyltransferases) Formation of M10ActiveActiveActiveActive

Visualized Workflows and Pathways

model_selection_workflow cluster_species Test Species start Start: Select Animal Model for this compound Study in_vitro Step 1: In Vitro Metabolic Profiling (Hepatocytes, S9 Fractions) start->in_vitro compare Compare metabolite profiles (Human vs. Animal) in_vitro->compare rat_dog Rat / Dog compare->rat_dog Test Rat/Dog rabbit Rabbit compare->rabbit Test Rabbit no_match Profile Mismatch? (e.g., M1/3, M10 absent) rat_dog->no_match match Profile Match? (e.g., M1/3, M10 present) rabbit->match poor_model Conclusion: Poor Predictive Model (Low Aldehyde Oxidase Activity) no_match->poor_model Yes good_model Conclusion: Good Predictive Model (Human-like AO Activity) match->good_model Yes stop STOP: Do not proceed to human trials based on this model poor_model->stop in_vivo Step 2: Proceed with In Vivo Toxicology & PK Studies good_model->in_vivo

Caption: Logical workflow for selecting a predictive animal model.

metabolic_pathway JNJ This compound M1_3 M1 / M3 (Hydroxylation) JNJ->M1_3 Aldehyde Oxidase (Human, Rabbit) M2 M2 (Demethylation) JNJ->M2 CYP450s toxicity Renal Crystal Formation & Toxicity M1_3->toxicity M5_6 M5 / M6 (Hydroxylation) M2->M5_6 Aldehyde Oxidase M10 M10 (Glucuronidation) M2->M10 UGTs M5_6->toxicity

Caption: Metabolic pathway of this compound in humans and rabbits.

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolism Study to Determine Aldehyde Oxidase (AO) Involvement

Objective: To determine the relative contribution of AO and CYP enzymes to the metabolism of this compound using pooled liver S9 fractions and specific inhibitors.

Materials:

  • This compound

  • Pooled Liver S9 Fractions (Human, Rabbit, Rat, Dog)

  • NADPH regenerating system (for CYP activity)

  • Potassium phosphate buffer (pH 7.4)

  • Quercetin (Aldehyde Oxidase inhibitor)

  • 1-Aminobenzotriazole (ABT, broad-spectrum CYP inhibitor)

  • Acetonitrile (ACN) with 0.1% formic acid (stopping solution)

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Thaw liver S9 fractions on ice. Prepare a master mix containing the S9 fraction (e.g., 1 mg/mL final protein concentration) and NADPH regenerating system in phosphate buffer.

  • Inhibitor Pre-incubation:

    • Condition A (Control): Master mix + Vehicle (e.g., DMSO).

    • Condition B (AO Inhibition): Master mix + Quercetin (final concentration e.g., 10 µM).

    • Condition C (CYP Inhibition): Master mix + ABT (final concentration e.g., 1 mM).

    • Pre-incubate all conditions for 10 minutes at 37°C.

  • Reaction Initiation: Add this compound (final concentration e.g., 1 µM) to each condition to start the reaction.

  • Incubation: Incubate all samples in a shaking water bath at 37°C. Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding 3 volumes of ice-cold ACN with 0.1% formic acid to the aliquot.

  • Sample Processing: Centrifuge the terminated samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to HPLC vials for analysis by LC-MS/MS. Monitor for the disappearance of the parent compound (this compound) and the formation of key metabolites (e.g., M1/M3, M2).

  • Data Interpretation:

    • In human and rabbit S9, the formation of M1/M3 should be significantly reduced in the presence of quercetin (Condition B) compared to the control (Condition A), confirming AO involvement.[3]

    • In rat and dog S9, very little M1/M3 should be formed in any condition.

    • The metabolism to M2 should be significantly reduced in the presence of ABT (Condition C) across all species, confirming CYP involvement.

in_vitro_workflow cluster_conditions Pre-incubation at 37°C start Start: Prepare S9 Master Mix (S9, Buffer, NADPH) control A: Vehicle Control start->control ao_inhibit B: Add Quercetin (AO Inhibitor) start->ao_inhibit cyp_inhibit C: Add ABT (CYP Inhibitor) start->cyp_inhibit initiate Initiate Reaction: Add this compound to all conditions control->initiate ao_inhibit->initiate cyp_inhibit->initiate incubate Incubate at 37°C (Sample at 0, 15, 30, 60 min) initiate->incubate terminate Terminate Reaction (Ice-cold Acetonitrile) incubate->terminate process Centrifuge & Collect Supernatant terminate->process analyze Analyze by LC-MS/MS (Parent + Metabolites) process->analyze end End: Compare metabolite formation across conditions analyze->end

Caption: Experimental workflow for the in vitro metabolism study.

References

Technical Support Center: JNJ-38877605 Associated Nephrotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the nephrotoxicity observed with the c-Met inhibitor, JNJ-38877605. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during preclinical and clinical research involving this compound.

Frequently Asked Questions (FAQs)

Q1: We observed renal toxicity in our human subjects or rabbit models during this compound administration. What is the underlying mechanism?

A1: The renal toxicity associated with this compound is not an on-target effect of c-Met inhibition but is rather due to a species-specific metabolic issue.[1] In humans and rabbits, this compound is metabolized by the enzyme aldehyde oxidase (AO), leading to the formation of insoluble metabolites, specifically M1/3 and M5/6.[2][3][4] These metabolites precipitate in the renal tubules, forming crystals that result in degenerative and inflammatory changes in the kidneys.[2][3]

Q2: Why was this nephrotoxicity not predicted by our initial preclinical studies in rats and dogs?

A2: The nephrotoxicity of this compound is species-specific due to differences in metabolism.[2][5] Preclinical studies in rats and dogs did not show renal toxicity because these species have significantly lower aldehyde oxidase activity compared to humans and rabbits.[5] Consequently, the insoluble nephrotoxic metabolites are not produced in sufficient quantities in rats and dogs to cause kidney damage.[2][3] This highlights the importance of selecting appropriate animal models in preclinical toxicology. The rabbit has been identified as a more suitable toxicology model for this compound due to its similar metabolic profile to humans in this specific pathway.[2][3]

Q3: Can alternative dosing schedules mitigate this compound-induced nephrotoxicity?

A3: Unfortunately, alternative dosing schedules of this compound have been explored and were found to be unsuccessful in preventing renal toxicity in rabbits, even at dose levels that may not be pharmacologically active.[3] The formation of insoluble metabolites appears to be a primary consequence of the drug's metabolism, regardless of the dosing regimen.

Q4: Is it possible to use a co-administered agent to prevent this nephrotoxicity?

A4: Studies have investigated the co-administration of probenecid, a competitive inhibitor of organic acid transport in the kidneys.[6] The hypothesis was that blocking the renal transport of this compound and its metabolites could prevent their accumulation and subsequent crystal formation.[6] However, this approach failed to prevent renal toxicity in rabbits and, in some cases, worsened the clinical observations.[3][6]

Q5: Are there any other potential strategies to mitigate this nephrotoxicity?

A5: A potential, yet unexplored, strategy could be the co-administration of a potent and specific aldehyde oxidase inhibitor.[1] By directly inhibiting the enzyme responsible for the formation of the insoluble metabolites, it might be possible to reduce their production and thus mitigate the downstream nephrotoxic effects. Raloxifene has been identified as a potent inhibitor of aldehyde oxidase and could be a candidate for such a strategy, though this has not been experimentally validated for this compound.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action / Explanation
Elevated serum creatinine and blood urea nitrogen (BUN) in human or rabbit subjects. Formation of insoluble this compound metabolites (M1/3, M5/6) leading to renal crystal formation and kidney damage.[2][3]This is a known toxicity of the compound in species with significant aldehyde oxidase activity. Further clinical development of this compound has been discontinued due to this issue.[3]
Lack of renal toxicity in rat or dog models. Species-specific metabolism. Rats and dogs have low levels of aldehyde oxidase, the enzyme responsible for producing the nephrotoxic metabolites.[2][5]These species are not appropriate models for assessing the nephrotoxicity of this compound. The rabbit is the recommended preclinical model for this specific toxicity.[2][3]
Failure of probenecid co-administration to mitigate nephrotoxicity. The mechanism of toxicity is the formation of insoluble metabolites, which is not effectively addressed by inhibiting renal transport with probenecid.[3][6]This strategy has been shown to be ineffective and is not recommended.[3][6]

Experimental Protocols

Identifying Nephrotoxicity in a Rabbit Model

  • Animal Model: Male rabbits are a suitable model for studying this compound-induced nephrotoxicity.[2][3]

  • Dosing: Administer this compound orally. Doses should be determined based on the specific experimental design.

  • Monitoring:

    • Collect blood samples at baseline and regular intervals to measure serum creatinine and blood urea nitrogen (BUN) levels.[6]

    • Perform urinalysis to check for crystalluria and other abnormalities.

  • Histopathology:

    • At the end of the study, euthanize the animals and collect the kidneys.

    • Fix the kidneys in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Examine the kidney sections under a microscope for evidence of renal crystal formation, degenerative changes, and inflammation in the renal tubules.[1][2][3]

Signaling and Metabolic Pathways

Metabolic Pathway of this compound Leading to Nephrotoxicity

JNJ This compound AO Aldehyde Oxidase (AO) JNJ->AO Metabolism Metabolites Insoluble Metabolites (M1/3, M5/6) AO->Metabolites Crystals Crystal Formation in Renal Tubules Metabolites->Crystals Precipitation Toxicity Nephrotoxicity (Degeneration and Inflammation) Crystals->Toxicity

Caption: Metabolic activation of this compound to nephrotoxic metabolites.

Experimental Workflow for Investigating Mitigation Strategies

cluster_0 Preclinical Model cluster_1 Treatment Groups cluster_2 Endpoint Analysis Rabbit Rabbit Model Control Vehicle Control Rabbit->Control JNJ_alone This compound Alone Rabbit->JNJ_alone JNJ_combo This compound + Mitigating Agent Rabbit->JNJ_combo Biochem Serum Chemistry (Creatinine, BUN) Control->Biochem Histopath Kidney Histopathology Control->Histopath JNJ_alone->Biochem JNJ_alone->Histopath JNJ_combo->Biochem JNJ_combo->Histopath

References

Technical Support Center: Deuterated JNJ-38877605 for Reduced Metabolite Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deuterated JNJ-38877605. The information provided addresses specific issues related to its use in reducing the formation of problematic metabolites observed with the parent compound, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic issue with this compound?

A1: The primary metabolic issue with this compound is its species-specific metabolism by aldehyde oxidase (AO), which is highly active in humans and rabbits but not in common preclinical toxicology species like rats and dogs.[1][2][3][4][5][6] This metabolism leads to the formation of insoluble metabolites, M1/3 and M5/6, which can precipitate in the renal tubules and cause renal toxicity.[2][3][4][5][6]

Q2: How does deuteration of this compound address this metabolic issue?

A2: Deuteration, the substitution of a hydrogen atom with its heavier, stable isotope deuterium, at a metabolically active site can slow down the rate of metabolism.[7][8][] In the case of this compound, deuteration at the 2-position of the quinoline ring, the site of AO oxidation, significantly reduces the formation of the nephrotoxic metabolites.[3][10][11][12] This is due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for aldehyde oxidase to break.[10][13]

Q3: What is the deuterated version of this compound called?

A3: The deuterated version of this compound is known as DO-2 (formerly JNJ-55310723).[10]

Q4: What are the expected advantages of using deuterated this compound (DO-2) in my experiments?

A4: The primary advantage is the significant reduction in the formation of insoluble and nephrotoxic metabolites.[11][14] This leads to an improved safety profile.[10] Additionally, studies in animal models have shown that deuteration can lead to improved oral exposure (higher AUC and Cmax) and enhanced in vivo antitumor efficacy compared to the non-deuterated parent compound.[11][14]

Q5: Which in vitro systems are most appropriate for studying the metabolism of this compound and its deuterated analog?

A5: Due to the species-specific nature of the metabolism, it is crucial to use in vitro systems that have relevant aldehyde oxidase activity. Human and rabbit liver subcellular fractions (S9 or microsomes supplemented with cytosol) or hepatocytes are the most appropriate systems to model the human metabolism of these compounds.[1][2] Systems derived from rat or dog liver will not accurately predict the formation of the key AO-mediated metabolites.

Troubleshooting Guides

Problem 1: High levels of insoluble metabolites are still observed in my in vitro assay with deuterated this compound.

  • Possible Cause 1: Incorrect in vitro system.

    • Solution: Ensure you are using a system with high aldehyde oxidase activity, such as human or rabbit liver S9 fractions or hepatocytes.[1][2] Metabolism in rat or dog liver fractions will not be representative of human metabolism.

  • Possible Cause 2: Sub-optimal deuteration.

    • Solution: Verify the isotopic purity of your deuterated this compound. Incomplete deuteration will result in a mixed population of molecules, with the non-deuterated portion being susceptible to metabolism by AO.

  • Possible Cause 3: Contribution from other metabolic pathways.

    • Solution: While AO is the primary pathway for the formation of the problematic insoluble metabolites, other cytochrome P450 (CYP) enzymes may contribute to the overall metabolism.[15] Consider using specific chemical inhibitors of AO (e.g., quercetin) and CYPs in your incubations to dissect the contribution of each enzyme family.

Problem 2: Unexpected toxicity is observed in my animal model with deuterated this compound.

  • Possible Cause 1: Inappropriate animal model.

    • Solution: The renal toxicity of this compound is species-specific.[4] While deuteration is intended to reduce this, the rabbit is a more sensitive model for detecting potential AO-mediated toxicity compared to rats or dogs.[2][4] If using a rabbit model, carefully monitor renal function parameters.

  • Possible Cause 2: Off-target effects.

    • Solution: While deuteration is designed to alter metabolism, it does not typically change the pharmacological target of the drug.[] The observed toxicity could be due to on-target or off-target pharmacology at the administered dose. Conduct dose-response studies and consider including a control group treated with the parent compound (if ethically and practically feasible) to differentiate metabolic from pharmacological toxicity.

  • Possible Cause 3: Formation of other, unanticipated metabolites.

    • Solution: Conduct metabolite identification studies in the plasma and urine of your animal model to determine if alternative metabolic pathways are activated or if the deuterated compound forms unique metabolites that could be responsible for the observed toxicity.

Data Presentation

Table 1: Comparative Pharmacokinetics of this compound and Deuterated this compound (Compound 3) in Cynomolgus Monkeys.

CompoundDose (mg/kg, p.o.)Cmax (ng/mL)AUC (ng·h/mL)
This compound1015608960
Deuterated this compound (Compound 3)102430 (1.56-fold increase)16800 (1.88-fold increase)

Data summarized from a study evaluating the pharmacokinetic profiles after oral administration.[11]

Table 2: Relative Abundance of Aldehyde Oxidase (AO) Metabolites in Plasma of Cynomolgus Monkeys.

CompoundMetabolite M2-2 (AO-derived)Metabolite M3-2 (AO-derived)
This compoundPresentPresent
Deuterated this compound (Compound 3)Significantly ReducedDecreased

Qualitative summary based on in vivo studies in cynomolgus monkeys.[11]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver S9 Fractions

  • Objective: To compare the rate of metabolism of this compound and its deuterated analog in a system with relevant aldehyde oxidase activity.

  • Materials:

    • This compound and deuterated this compound (DO-2)

    • Pooled human or rabbit liver S9 fraction

    • NADPH regenerating system (for CYP-mediated metabolism)

    • Potassium phosphate buffer (pH 7.4)

    • Acetonitrile with internal standard (for quenching and sample preparation)

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-warm the liver S9 fraction and buffer to 37°C.

    • Initiate the reaction by adding the test compound to the S9 mixture. For reactions assessing total metabolism, also add the NADPH regenerating system. To specifically assess AO metabolism, omit NADPH.

    • Incubate the reaction mixture at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • Determine the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear portion of the curve.

    • Compare the t½ and CLint values between this compound and its deuterated analog. A longer t½ and lower CLint for the deuterated compound would indicate reduced metabolism.

Mandatory Visualizations

metabolic_pathway cluster_parent This compound cluster_deuterated Deuterated this compound (DO-2) cluster_metabolites Metabolites cluster_toxicity Clinical Outcome JNJ This compound Metabolites Insoluble Metabolites (M1/3, M5/6) JNJ->Metabolites Aldehyde Oxidase (High Rate) Deut_JNJ Deuterated this compound (DO-2) Deut_JNJ->Metabolites Aldehyde Oxidase (Reduced Rate) Reduced_Toxicity Reduced Renal Toxicity Deut_JNJ->Reduced_Toxicity Reduced Metabolite Formation Toxicity Renal Toxicity Metabolites->Toxicity Precipitation in Kidneys

Caption: Metabolic fate of this compound vs. its deuterated form.

experimental_workflow start Start: Select Test Compound compound1 This compound start->compound1 compound2 Deuterated this compound start->compound2 incubation Incubate with Human or Rabbit Liver S9 Fraction at 37°C compound1->incubation compound2->incubation sampling Collect Samples at Multiple Time Points incubation->sampling quenching Quench Reaction with Acetonitrile + Internal Standard sampling->quenching analysis LC-MS/MS Analysis of Parent Compound Concentration quenching->analysis data_analysis Calculate Half-life (t½) and Intrinsic Clearance (CLint) analysis->data_analysis comparison Compare Metabolic Stability data_analysis->comparison end Conclusion on Deuteration Effect comparison->end

Caption: Workflow for in vitro metabolic stability comparison.

References

interpreting off-target effects of JNJ-38877605 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the on- and off-target effects of JNJ-38877605 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a potent, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] It binds to the ATP binding site of c-Met, thereby inhibiting its catalytic activity.[2][3]

Q2: How potent and selective is this compound for c-Met?

This compound is a highly potent inhibitor of c-Met with an IC50 value of approximately 4 nM.[1][2][5][6] It has demonstrated high selectivity, being over 600-fold more selective for c-Met than for a panel of more than 200 other tyrosine and serine-threonine kinases.[1][2][5][6]

Q3: What are the known off-target effects of this compound?

While highly selective, this compound has been shown to inhibit the phosphorylation of RON (Recepteur d'Origine Nantaise), another receptor tyrosine kinase involved in invasive growth, at a concentration of 500 nM.[1] One study identified Fms kinase as the next most potently inhibited kinase, with an 833-fold lower potency compared to c-Met.[7]

Q4: What is the cause of the renal toxicity observed with this compound in clinical trials?

The renal toxicity observed in humans and rabbits is not a direct on-target or off-target kinase inhibition effect.[7][8][9] It is caused by the formation of species-specific insoluble metabolites (M1/3 and M5/6) generated by the enzyme aldehyde oxidase.[7][8] These metabolites precipitate in the renal tubules, leading to crystal formation, degenerative and inflammatory changes, and subsequent kidney damage.[7][8] This toxicity led to the termination of the clinical development of this compound.[7][8]

Q5: At what concentrations are off-target effects typically observed?

Inhibition of RON phosphorylation has been observed at 500 nM of this compound.[1] It is crucial to perform dose-response experiments to distinguish between on-target and potential off-target effects in your specific experimental system.

Troubleshooting Guides

Issue 1: Unexpected cellular phenotype observed at concentrations close to the c-Met IC50.

  • Question: Is the observed phenotype consistent with c-Met inhibition? Answer: The c-Met pathway is involved in cell proliferation, survival, migration, and invasion.[4][6] Inhibition by this compound has been shown to decrease phosphorylation of Akt and ERK, reduce survivin expression, and increase cleaved Caspase-3, leading to reduced proliferation and enhanced apoptosis.[5] If your observed phenotype deviates from these known effects, it may be due to off-target activity or context-specific signaling.

  • Question: Have you confirmed target engagement in your cellular model? Answer: It is essential to verify that this compound is inhibiting c-Met phosphorylation in your specific cell line at the concentrations used. A western blot for phospho-Met (p-Met) is a standard method to confirm on-target activity.

  • Question: Could the phenotype be related to RON inhibition? Answer: As this compound can inhibit RON phosphorylation at higher concentrations, consider if the observed phenotype aligns with the known functions of RON signaling, which can overlap with c-Met in promoting invasive growth.[1]

Issue 2: Observed toxicity or cell death in vitro or in vivo.

  • Question: Are you working with human or rabbit-derived cells or animal models? Answer: Be aware of the species-specific metabolic toxicity.[7][8] The formation of insoluble metabolites causing renal toxicity is specific to humans and rabbits.[7][8] This toxicity is not expected in rat or dog models.[7]

  • Question: Have you performed a dose-response curve for the toxic effect? Answer: Determine if the toxicity occurs at concentrations significantly different from the IC50 for c-Met inhibition. Toxicity at much higher concentrations may suggest off-target effects or general compound cytotoxicity.

  • Question: Can the toxicity be rescued by modulating the c-Met pathway? Answer: If the toxicity is an on-target effect, it might be possible to rescue the phenotype by activating downstream effectors of c-Met. However, if the toxicity is due to the insoluble metabolites, this approach will not be effective.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Selectivity (fold) vs. c-MetReference
c-Met4-[1][2][5]
Fms>3332>833[7]
Panel of >200 kinases->600[1][2]

Table 2: Troubleshooting Unexpected Experimental Outcomes

ObservationPotential CauseRecommended Action
Phenotype inconsistent with known c-Met signalingOff-target effect or pathway crosstalk- Perform dose-response analysis for the phenotype vs. p-Met inhibition.- Use a structurally different c-Met inhibitor to see if the phenotype is reproduced.- Investigate potential off-targets like RON.
In vitro cytotoxicityOn-target toxicity, off-target toxicity, or general compound toxicity- Determine the cytotoxic concentration range.- Compare with the on-target inhibition concentration.- If using human or rabbit cells, consider the possibility of intracellular metabolite precipitation.
In vivo toxicity (especially renal)Species-specific metabolic toxicity- Confirm the species being used. Renal toxicity is expected in rabbits and was observed in humans.[7][8]- Monitor renal function parameters (e.g., BUN, creatinine).
Lack of efficacy in a c-Met amplified/overexpressing modelIntrinsic resistance mechanisms- Confirm target engagement (p-Met inhibition) in the tumor tissue.- Investigate downstream pathway activation (e.g., KRAS mutations) that could bypass c-Met dependency.[10][11]

Experimental Protocols

Protocol 1: Western Blot for Assessing c-Met Phosphorylation

  • Cell Treatment: Plate cells and allow them to adhere overnight. Serum starve cells for 4-6 hours, then treat with desired concentrations of this compound for 1-2 hours. Stimulate with HGF (Hepatocyte Growth Factor) for 15-30 minutes where appropriate.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-Met (Tyr1234/1235), total Met, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K JNJ_38877605 This compound JNJ_38877605->cMet Inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Proliferation, Survival, Migration ERK->Cell_Response mTOR mTOR AKT->mTOR mTOR->Cell_Response

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve (Phenotype vs. p-Met IC50) Start->Dose_Response Compare_IC50 Compare IC50 values Dose_Response->Compare_IC50 On_Target Likely On-Target Effect Compare_IC50->On_Target Similar IC50s Off_Target_Investigation Investigate Off-Target Effects Compare_IC50->Off_Target_Investigation Disparate IC50s Conclusion Interpret Results On_Target->Conclusion Control_Compound Use Structurally Different c-Met Inhibitor Off_Target_Investigation->Control_Compound Kinome_Screen Perform Kinome-wide Selectivity Screen Off_Target_Investigation->Kinome_Screen Control_Compound->Conclusion Validate_Hit Validate Potential Off-Target Hit Kinome_Screen->Validate_Hit Validate_Hit->Conclusion

Caption: Workflow for investigating potential off-target effects.

Toxicity_Logic Toxicity Toxicity Observed Check_Species Check Species/Cell Origin Toxicity->Check_Species Human_Rabbit Human or Rabbit Check_Species->Human_Rabbit Yes Other_Species Other (e.g., Rat, Dog) Check_Species->Other_Species No Metabolite_Toxicity Suspect Metabolite-driven Renal Toxicity Human_Rabbit->Metabolite_Toxicity Kinase_Toxicity Suspect On/Off-Target Kinase-driven Toxicity Other_Species->Kinase_Toxicity

Caption: Logic diagram for troubleshooting the root cause of toxicity.

References

addressing JNJ-38877605 solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues of JNJ-38877605 for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] c-Met, also known as hepatocyte growth factor receptor (HGFR), is involved in cell survival, invasiveness, and tumor angiogenesis.[3] this compound exhibits high selectivity for c-Met, with an IC50 of 4 nM, and has been shown to be over 600-fold more selective for c-Met compared to a large panel of other kinases.[1][2] By inhibiting c-Met, this compound can block HGF-stimulated and constitutively activated c-Met phosphorylation in vitro.[1][2]

Q2: What are the solubility properties of this compound?

This compound is a hydrophobic molecule with limited aqueous solubility. Its solubility in common laboratory solvents is summarized in the table below.

SolventSolubilityNotes
DMSO ≥ 30 mg/mL (≥ 79.50 mM)[2]Fresh, high-quality DMSO is recommended as it can absorb moisture, which reduces the solubility of the compound.[1]
Water Insoluble
Ethanol Insoluble

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2]

Q4: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound powder in anhydrous, sterile DMSO. To aid dissolution, vortex the solution and/or sonicate in a water bath. Visually inspect the solution to ensure all particles have dissolved. For example, to prepare a 10 mM stock solution, you would dissolve 3.77 mg of this compound (Molecular Weight: 377.35 g/mol ) in 1 mL of DMSO.

Q5: What is the recommended final concentration of DMSO in cell culture media?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to minimize solvent-induced cytotoxicity. A final concentration of less than 0.5% is generally recommended, and it should not exceed 1%. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.

Troubleshooting Guide: this compound Precipitation in In Vitro Assays

Precipitation of this compound upon dilution into aqueous cell culture media is a common issue due to its low aqueous solubility. This guide provides a systematic approach to troubleshoot and mitigate this problem.

Problem: I observe a precipitate after adding my this compound DMSO stock solution to my cell culture medium.

This can manifest as cloudiness, fine particles, or visible crystals in the medium.

Potential Causes and Solutions:

Potential CauseRecommended Action
High Final Concentration The desired concentration of this compound may exceed its solubility limit in the aqueous medium. Determine the maximum soluble concentration by performing a serial dilution and observing for precipitation. Effective concentrations for inhibiting c-Met phosphorylation in vitro have been reported to be around 500 nM.[1]
"Solvent Shock" Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause the compound to "crash out" of solution. To avoid this, perform serial dilutions. First, dilute the stock in a small volume of serum-free media, mix gently, and then add this intermediate dilution to the final volume of your complete media.
Incomplete Dissolution of Stock Ensure that the initial this compound powder is completely dissolved in DMSO. Use vortexing and sonication as needed. Visually inspect the stock solution for any undissolved particles before use.
Media Components Interactions with salts, proteins, or other components in the cell culture medium can sometimes promote precipitation. If possible, test the solubility in a simpler buffer like PBS to determine if media components are contributing to the issue.
Temperature and pH Fluctuations Changes in temperature or pH can affect the solubility of the compound. Pre-warm your cell culture media to 37°C before adding the this compound solution. Ensure your incubator maintains a stable temperature and that the pH of your media is stable.
Storage of Stock Solution Avoid repeated freeze-thaw cycles of your DMSO stock solution, as this can promote precipitation. Aliquot the stock solution into single-use vials.

Troubleshooting Workflow:

G start Precipitation Observed check_stock 1. Verify Stock Solution - Completely dissolved? - Correct solvent (DMSO)? - No precipitate in stock? start->check_stock check_conc 2. Review Final Concentration - Is it above known effective concentrations (e.g., 500 nM)? check_stock->check_conc Stock is clear optimize_dilution 3. Optimize Dilution Method - Perform serial dilutions? - Add stock to media slowly while mixing? check_stock->optimize_dilution Precipitate in stock check_conc->optimize_dilution Concentration is high test_solubility 4. Test Solubility Limit - Perform a dilution series in media. - Determine highest soluble concentration. check_conc->test_solubility Concentration is reasonable optimize_dilution->test_solubility check_media 5. Evaluate Media - Test in simpler buffer (PBS)? - Check for temperature/pH stability? test_solubility->check_media solution Solution Found check_media->solution Precipitation resolved no_solution Issue Persists Consider alternative solubilization strategies. check_media->no_solution Precipitation persists

A troubleshooting workflow for addressing this compound precipitation.

Experimental Protocols

Below are detailed methodologies for key in vitro assays using this compound.

Protocol 1: Western Blot for c-Met Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on c-Met phosphorylation.

Materials:

  • Cell line expressing c-Met (e.g., EBC1, GTL16, MKN45)[1]

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Hepatocyte Growth Factor (HGF), if stimulating the pathway

  • Ice-cold PBS

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation (Optional): If stimulating with HGF, serum-starve the cells for 12-24 hours.

  • This compound Treatment: Prepare working solutions of this compound in cell culture medium. A final concentration of 500 nM has been shown to be effective.[1] Treat cells for the desired time (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • HGF Stimulation (Optional): If applicable, stimulate cells with HGF for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image.

  • Analysis: Quantify the band intensities for phospho-c-Met and normalize to total c-Met.

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot seed Seed Cells starve Serum Starve seed->starve treat Treat with this compound starve->treat stimulate Stimulate with HGF treat->stimulate lyse Lyse Cells stimulate->lyse quantify Quantify Protein lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab develop Develop & Image secondary_ab->develop

Experimental workflow for Western blot analysis of c-Met phosphorylation.
Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours). Proliferation assays with this compound have been conducted for 72 hours.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

c-Met Signaling Pathway

This compound inhibits the c-Met receptor, which, upon activation by its ligand HGF, triggers several downstream signaling cascades that promote cell growth, survival, and migration.

cMet_Pathway cluster_downstream Downstream Signaling Pathways HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K Grb2_SOS Grb2/SOS cMet->Grb2_SOS STAT3 STAT3 cMet->STAT3 FAK FAK cMet->FAK JNJ This compound JNJ->cMet inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Differentiation ERK->Cell_Proliferation Gene_Transcription Gene Transcription (Survival, Proliferation) STAT3->Gene_Transcription Cell_Migration Cell Migration & Invasion FAK->Cell_Migration

The c-Met signaling pathway and its inhibition by this compound.

References

optimizing JNJ-38877605 dosing schedule to minimize toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the c-Met inhibitor, JNJ-38877605. The information provided is based on preclinical and clinical findings and aims to guide experimental design and data interpretation.

General Information

What is the mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] It has demonstrated high selectivity for c-Met, inhibiting it with an IC50 of 4 nM, which is over 600-fold more selective compared to a panel of more than 200 other tyrosine and serine-threonine kinases.[1][3] The c-Met signaling pathway is crucial in cell survival, proliferation, and invasion, and its aberrant activation is implicated in various cancers.[2][4] this compound has been shown to inhibit both HGF-stimulated and constitutively activated c-Met phosphorylation in vitro.[1]

Troubleshooting and FAQs

This section addresses specific issues that researchers might encounter during their experiments with this compound, with a focus on its known toxicity profile.

Q1: We are observing significant renal toxicity in our in vivo studies with this compound, even at low doses. Is this a known issue?

Yes, renal toxicity is a well-documented and significant issue with this compound.[3][5][6] Phase I clinical trials in humans were halted due to mild but recurrent renal toxicity observed in virtually all patients, even at sub-therapeutic doses.[3][7] This toxicity is characterized by increases in serum creatinine and can lead to degenerative and inflammatory changes in the kidneys.[3][5]

Q2: Why was this renal toxicity not predicted by our initial preclinical studies in rats?

The renal toxicity of this compound is species-specific.[3][5][6] Standard preclinical toxicology studies in rats and dogs did not show evidence of renal toxicity.[3][8] The toxicity is caused by the formation of insoluble metabolites (M1/3, M5/6, and M10) through the activity of aldehyde oxidase (AO).[3][5][7] Humans and rabbits have high levels of AO activity, leading to the accumulation of these insoluble metabolites in the renal tubules, causing crystal formation and subsequent kidney damage.[3][5][7][9] In contrast, rats and dogs have significantly lower AO activity, and therefore do not produce these toxic metabolites to the same extent.[8][10]

Q3: Can we optimize the dosing schedule of this compound to minimize or avoid this renal toxicity?

Unfortunately, attempts to mitigate the renal toxicity of this compound by altering the dosing schedule have been unsuccessful.[3][7] Studies in rabbits, which are a suitable toxicology model for this compound, showed that alternative dosing schedules and even co-administration with probenecid (a drug that can block tubular secretion) failed to prevent renal toxicity at pharmacologically active doses.[3][7] The issue lies in the inherent metabolic pathway of the drug in species with high aldehyde oxidase activity, rather than the dosing regimen.

Q4: What are the specific metabolites of this compound that cause renal toxicity?

The primary culprits are the M1/3 and M5/6 metabolites of this compound, which are generated by aldehyde oxidase.[3][5][7] The M10 metabolite has also been identified as specific to humans and rabbits.[3][5][7] These metabolites are poorly soluble and precipitate in the renal tubules, leading to the observed nephrotoxicity.[3][5][8]

Q5: What is a suitable animal model for studying the toxicity of this compound and similar compounds?

The rabbit has been identified as a suitable toxicology model for this compound because its aldehyde oxidase activity and subsequent metabolite profile are similar to humans.[3][5][9] For future studies with quinoline-based compounds or other molecules where metabolism by aldehyde oxidase is suspected, it is crucial to consider species with similar metabolic pathways to humans, such as the rabbit, to avoid misleading preclinical safety data.[9]

Q6: Are there any proposed strategies to overcome the toxicity issues associated with this compound?

Given that the toxicity is intrinsic to the metabolism of the parent compound, further development of this compound was halted.[3][6][7] One potential strategy that has been explored for other drugs facing similar metabolic issues is deuteration.[8] Replacing hydrogen with deuterium at the site of oxidation by aldehyde oxidase can significantly slow down the metabolic process, thereby reducing the formation of toxic metabolites.[8] For instance, modifying the quinoline ring of this compound at the position of AO oxidation could be a potential, albeit complex, approach to design a safer analog.[8] A deuterated version of this compound, this compound-d1, is thought to diminish the formation of the inactive M3 metabolite.[11]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

KinaseIC50 (nM)Selectivity vs. c-Met
c-Met4-
Fms>2500>625-fold
Over 200 other kinases>2500>600-fold

Data compiled from multiple sources.[1][3]

Table 2: Summary of Phase I Clinical Trial Data for this compound

ParameterValue
Starting Dose60 mg once daily (OD)
Number of Patients in First Cohort5
Key Adverse EventGrade 1 serum creatinine increase
Onset of Adverse EventAs early as 2-3 days after treatment initiation
OutcomeTreatment interruption for all patients

Data from the first-in-human phase I study.[3]

Table 3: Rabbit Toxicology Study - Renal Effects of this compound (1-month administration)

Total Weekly Intake (mg/kg/week)Key Findings
200Changes in creatinine clearance and other chemistry parameters
300Increased kidney weights, pale appearance, extensive and prominent degeneration with inflammation, congestion, fibrosis, and crystal formation
350Similar to 300 mg/kg/week with more pronounced effects

Summary of findings from a 1-month toxicology study in rabbits.[3]

Experimental Protocols

Protocol 1: In Vivo Xenograft Tumor Model

This protocol is a generalized representation based on descriptions of in vivo efficacy studies.[1]

  • Animal Model: 6-week-old immunodeficient nu/nu female mice.

  • Cell Line and Inoculation: GTL16 human gastric carcinoma cells are inoculated subcutaneously into the right posterior flank of the mice.

  • Tumor Growth: Tumors are allowed to establish and grow to a predetermined size.

  • Treatment: this compound is administered orally (p.o.) at a specified dose (e.g., 40 mg/kg/day).

  • Duration of Treatment: Treatment is carried out for a specified period (e.g., 72 hours).

  • Endpoint Measurement:

    • Tumor volume is measured regularly.

    • At the end of the study, plasma levels of biomarkers such as human IL-8 and GROα can be quantified by ELISA to assess pharmacodynamic effects.

Protocol 2: Rabbit Toxicology Study

This protocol is a generalized representation based on the description of the rabbit toxicology studies.[3][5]

  • Animal Model: New Zealand White rabbits.

  • Dosing: this compound is administered orally at various doses and schedules (e.g., total weekly intake of 200, 300, and 350 mg/kg/week).

  • Duration: The study is conducted for a specified period (e.g., 1 month).

  • Monitoring:

    • Regular blood samples are collected to monitor serum creatinine and other clinical chemistry parameters.

    • Creatinine clearance is calculated.

  • Necropsy and Histopathology:

    • At the end of the study, animals are euthanized.

    • Kidneys are excised, weighed, and macroscopically examined.

    • Kidney tissues are fixed, sectioned, and stained for histopathological evaluation to look for signs of degeneration, inflammation, fibrosis, and crystal formation.

  • Metabolite Analysis:

    • Urine and plasma samples are collected for metabolite profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify this compound and its metabolites.

    • Crystals isolated from kidney tissue can be analyzed to identify their composition.

Visualizations

cMet_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_responses Cellular Responses HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR STAT3 STAT3 Pathway cMet->STAT3 JNJ38877605 This compound JNJ38877605->cMet Inhibits ATP Binding Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Invasion Invasion STAT3->Invasion

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

JNJ38877605_Metabolism cluster_metabolism Metabolism in Humans and Rabbits cluster_toxicity Renal Toxicity JNJ38877605 This compound (Parent Compound) AldehydeOxidase Aldehyde Oxidase (AO) JNJ38877605->AldehydeOxidase InsolubleMetabolites Insoluble Metabolites (M1/3, M5/6, M10) AldehydeOxidase->InsolubleMetabolites CrystalFormation Crystal Formation in Renal Tubules InsolubleMetabolites->CrystalFormation KidneyDamage Kidney Damage (Degeneration, Inflammation) CrystalFormation->KidneyDamage

Caption: Metabolic pathway of this compound leading to renal toxicity.

Species_Specific_Toxicity_Workflow start Start: New Quinoline-based c-Met Inhibitor in_vitro_metabolism In Vitro Metabolism Screen (Liver S9 fractions from Human, Rabbit, Rat, Dog) start->in_vitro_metabolism identify_metabolites Identify Major Metabolites (LC-MS) in_vitro_metabolism->identify_metabolites compare_profiles Compare Metabolite Profiles Across Species identify_metabolites->compare_profiles ao_involvement High Aldehyde Oxidase (AO) Metabolism in Human? compare_profiles->ao_involvement select_rabbit Select Rabbit as a Toxicology Model ao_involvement->select_rabbit Yes select_rat_dog Select Rat and/or Dog as Toxicology Models ao_involvement->select_rat_dog No tox_studies Conduct In Vivo Toxicology Studies select_rabbit->tox_studies select_rat_dog->tox_studies assess_renal_tox Assess for Renal Toxicity (Serum Creatinine, Histopathology) tox_studies->assess_renal_tox decision Decision on Further Development assess_renal_tox->decision

Caption: Workflow for investigating species-specific drug metabolism and toxicity.

References

troubleshooting inconsistent results with JNJ-38877605

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using JNJ-38877605, a potent and selective c-Met inhibitor. Inconsistent results with this compound can often be traced to its unique metabolic profile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the efficacy of this compound across different cancer cell lines, even those with reported c-Met activation. What could be the cause?

A1: Inconsistent efficacy can be attributed to several factors:

  • Metabolic Differences: this compound is metabolized by aldehyde oxidase (AO), and the activity of this enzyme can vary significantly between different cell lines.[1][2] Cell lines with high AO activity may rapidly convert this compound into less active or inactive metabolites, reducing its apparent potency.

  • Off-Target Effects: While this compound is highly selective for c-Met, off-target effects can never be fully excluded and may vary between cell types.[1][3]

  • Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular metabolism and signaling pathways, leading to variable responses.

Troubleshooting Steps:

  • Assess Aldehyde Oxidase Activity: If possible, quantify AO activity in your panel of cell lines.

  • Metabolite Analysis: Use techniques like LC-MS to measure the levels of this compound and its major metabolites in your cell lysates or conditioned media over time.

  • Standardize Cell Culture: Ensure consistent cell culture practices to minimize experimental variability.

Q2: Our in vivo studies in different animal models are yielding conflicting results regarding both efficacy and toxicity. Why is this happening?

A2: The primary reason for inconsistent in vivo results is the species-specific metabolism of this compound.[1][2]

  • Species-Specific Toxicity: this compound is known to cause renal toxicity in humans and rabbits due to the formation of insoluble metabolites by aldehyde oxidase.[1][2][4] In contrast, preclinical studies in rats and dogs did not show this toxicity because their metabolism of the compound is different.[1][2]

  • Pharmacokinetics: The pharmacokinetic profile of this compound and its metabolites can differ significantly between species, affecting drug exposure at the tumor site.

Troubleshooting Steps:

  • Model Selection: Be aware of the species-specific metabolism. Rabbits are a more suitable toxicological model for predicting human renal toxicity than rats or dogs.[1][2]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct thorough PK/PD studies in your chosen animal model to correlate drug exposure with efficacy and any observed toxicity.

  • Consider a Deuterated Analog: A deuterated version of this compound has been developed to reduce the formation of the aldehyde oxidase-mediated inactive metabolite.[5]

Q3: We are having issues with the solubility of this compound for our in vitro assays. What is the recommended solvent and storage procedure?

A3: this compound is soluble in DMSO.[3][6] For stock solutions, a concentration of 37-50 mg/mL in fresh, anhydrous DMSO is recommended.[3] It is crucial to use fresh DMSO as it can absorb moisture, which will reduce the solubility of the compound.[3] Store stock solutions at -20°C in tightly sealed vials to prevent moisture absorption. The compound is insoluble in water.[6]

Quantitative Data Summary

ParameterValueSpecies/Cell LineReference
IC50 (c-Met) 4 nMIn vitro kinase assay[1][3]
Selectivity >600-fold vs. 200 other kinasesIn vitro kinase panel[3]
Effective In Vitro Concentration 500 nMEBC1, GTL16, NCI-H1993, MKN45 cells[3][6]
Effective In Vivo Dosage 40 mg/kg/day (oral)GTL16 xenografts in mice[3]

Experimental Protocols

Note: These are generalized protocols. Please adapt them to your specific experimental needs.

Cell Viability Assay (MTS/MTT)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture media. Remove the old media from the cells and add the media containing the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent by viable cells.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot for c-Met Phosphorylation
  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-c-Met and total c-Met overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands and express the level of phosphorylated c-Met relative to the total c-Met.

Visualizations

JNJ_38877605_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet Phosphorylated c-Met cMet->P_cMet Dimerization & Autophosphorylation JNJ This compound JNJ->cMet Inhibits ATP Binding Pocket Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_cMet->Downstream Activates CellPro Cell Proliferation, Survival, Migration Downstream->CellPro Promotes

Caption: this compound inhibits c-Met signaling.

Troubleshooting_Workflow Start Inconsistent Results Observed CheckMetabolism Consider Species/Cell Line Metabolism (Aldehyde Oxidase) Start->CheckMetabolism HighAO High Aldehyde Oxidase Activity? CheckMetabolism->HighAO AnalyzeMetabolites Analyze Metabolite Formation (LC-MS) HighAO->AnalyzeMetabolites Yes StandardizeProtocols Standardize Experimental Protocols (Cell density, passage number, etc.) HighAO->StandardizeProtocols No Yes Yes No No AnalyzeMetabolites->StandardizeProtocols CheckSolubility Verify Compound Solubility and Stock Solution Integrity StandardizeProtocols->CheckSolubility Outcome Consistent Results CheckSolubility->Outcome

Caption: Troubleshooting workflow for inconsistent results.

Experimental_Workflow Prep Prepare this compound Stock Solution (in fresh DMSO) Treatment Treat Cells with This compound Prep->Treatment CellCulture Culture Cells to Optimal Density CellCulture->Treatment Assay Perform Assay (e.g., Viability, Western Blot) Treatment->Assay Analysis Data Analysis Assay->Analysis

Caption: General experimental workflow.

References

Validation & Comparative

A Comparative Guide to JNJ-38877605 and Other Selective c-Met Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the preclinical performance of the selective c-Met inhibitor JNJ-38877605 with other notable inhibitors targeting the c-Met receptor tyrosine kinase. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key experimental data to inform research and development decisions. While this compound showed promise in early studies, its clinical development was halted due to renal toxicity observed in humans, a factor attributed to species-specific insoluble metabolites.[1][2] This guide focuses on its preclinical profile in comparison to other inhibitors that have progressed further in development.

The c-Met Signaling Pathway: A Key Target in Oncology

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, motility, and invasion.[3] Upon binding its ligand, hepatocyte growth factor (HGF), c-Met activates several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways. Dysregulation of the HGF/c-Met axis through gene amplification, mutations, or overexpression is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Figure 1: Simplified c-Met signaling pathway.

Comparative Analysis of c-Met Inhibitors

The following tables summarize the key in vitro and in vivo performance data for this compound and a selection of other c-Met inhibitors. It is important to note that direct head-to-head comparisons are limited, and experimental conditions may vary between studies.

In Vitro Potency and Selectivity

This table presents the half-maximal inhibitory concentration (IC50) of various inhibitors against c-Met and provides an indication of their selectivity.

Inhibitorc-Met IC50 (nM)Selectivity Profile
This compound 4[4][5]Over 600-fold selective for c-Met compared to a panel of over 200 other tyrosine and serine-threonine kinases.[4][5][6] The next most potently inhibited kinase was Fms (>833-fold less sensitive).[2]
Capmatinib 0.13[7]Over 10,000-fold selective for c-Met over a large panel of human kinases.[7] A screening against 442 kinases demonstrated over 1000-fold selectivity for MET.[7]
Tepotinib 1.7 - 4[3][8]Highly selective for c-Met. In a panel of over 400 kinases, only a few were inhibited by more than 50% at a high concentration (10 µM), with IC50 values >200-fold higher than for c-Met.[3][8]
Savolitinib 4 - 5[9]Highly selective for c-Met over a panel of 274 kinases.[10]
Crizotinib 11 (cell-based)[11]A multi-kinase inhibitor that also targets ALK and ROS1. It is approximately 20-fold more selective for ALK and c-Met compared to other kinases in a panel of over 120.[12][13]
Cabozantinib ~5A multi-kinase inhibitor targeting VEGFR, MET, RET, KIT, and others.
In Vitro Cellular Activity

This table highlights the anti-proliferative activity of the inhibitors in various cancer cell lines.

InhibitorCell LineAssay TypeIC50 / Activity
This compound EBC1, GTL16, NCI-H1993, MKN45Phosphorylation AssaySignificant reduction in c-Met phosphorylation at 500 nM.[4][5][14]
Capmatinib Lung Cancer Cell LinesProliferation AssayIC50 of 0.3–0.7 nM.[7]
Tepotinib MKN-45Viability AssayIC50 of less than 1 nM.[8]
Savolitinib H1993 (NSCLC)Proliferation AssayGI50 of 4.20 nM.[10]
EBC-1 (NSCLC)Proliferation AssayGI50 of 2.14 nM.[10]
Crizotinib Karpas299, SU-DHL-1 (ALCL)Phosphorylation AssayMean IC50 of 24 nM for NPM-ALK phosphorylation.[13]
MDA-MB-231, MCF-7, SK-BR-3 (Breast)Proliferation AssayIC50 values of 5.16 µM, 1.5 µM, and 3.85 µM, respectively.[15]
Cabozantinib E98NT (Glioblastoma)Proliferation AssayIC50 of 89 nM.
In Vivo Efficacy in Xenograft Models

This table summarizes the in vivo anti-tumor activity of the c-Met inhibitors in various mouse xenograft models. Direct comparison is challenging due to differing experimental designs.

InhibitorXenograft ModelDosing RegimenKey Findings
This compound GTL16 (Gastric)40 mg/kg/day, p.o.Statistically significant decrease in plasma levels of IL-8 and GROα.[4][5][14]
U251 (Glioblastoma)50 mg/kg/day, p.o. for 13 daysInhibited ionizing radiation-induced invasion and promoted apoptosis.[6]
Tepotinib Hs746T (Gastric)15 mg/kg/day, p.o.Induced complete regression of tumors.[8]
Crizotinib U87 MG (Glioblastoma)Not specifiedInhibited tumor growth and depleted tumor-propagating stem-like cells.[16]
92.1 and Omm1.3 (Uveal Melanoma)50 mg/kg/day, p.o.Completely inhibited c-Met phosphorylation in vivo.[17]
CE-355621 (Antibody) U87 MG (Glioblastoma)IntraperitoneallySignificantly inhibited 18F-FDG accumulation, indicating reduced tumor metabolism.[18]
ARQ 197 (Tivantinib) HT29 (Colon), MKN-45 (Gastric), MDA-MB-231 (Breast)200 mg/kg, p.o.66%, 45%, and 79% reduction in tumor growth, respectively.[19]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These represent general protocols, and specific parameters may have varied in the original studies.

In Vitro c-Met Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant c-Met enzyme - Kinase buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) Start->Prepare_Reagents Add_Inhibitor Add test inhibitor at various concentrations to microplate wells Prepare_Reagents->Add_Inhibitor Add_Enzyme Add c-Met enzyme to wells Add_Inhibitor->Add_Enzyme Initiate_Reaction Initiate reaction by adding ATP and substrate mixture Add_Enzyme->Initiate_Reaction Incubate Incubate at 30°C for a defined period (e.g., 45-60 min) Initiate_Reaction->Incubate Stop_Reaction Stop reaction (e.g., add EDTA) Incubate->Stop_Reaction Detect_Signal Detect signal proportional to kinase activity (e.g., luminescence, fluorescence, radioactivity) Stop_Reaction->Detect_Signal Analyze_Data Analyze data to determine IC50 values Detect_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: General workflow for an in vitro kinase assay.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mg/ml BSA, 5 mM DTT, pH 7.8). Prepare stock solutions of recombinant human c-Met kinase, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).[20]

  • Compound Dilution: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Assay Setup: In a 384-well plate, add a small volume (e.g., 0.8 µL) of the diluted compounds.[20]

  • Enzyme Addition: Add the c-Met enzyme solution to each well.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the substrate to each well. The final DMSO concentration should typically not exceed 1-2%.[20]

  • Incubation: Incubate the plate at 30°C for a specified time, for example, 45 to 60 minutes.[20]

  • Signal Detection: Stop the reaction and measure the kinase activity. This can be done using various methods:

    • Radiometric Assay: Use [γ-³³P]-ATP and measure the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-Based Assay (e.g., Kinase-Glo®): Measure the amount of ATP remaining in the well after the reaction. Lower ATP levels indicate higher kinase activity.[21]

    • Fluorescence/FRET-Based Assay: Use a labeled substrate that produces a fluorescent signal upon phosphorylation.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular c-Met Phosphorylation Assay

This assay assesses the ability of an inhibitor to block c-Met autophosphorylation within a cellular context.

Protocol:

  • Cell Culture: Plate c-Met-dependent cancer cells (e.g., MKN45, which has MET amplification) in a 96-well or 384-well plate and allow them to adhere overnight.[22]

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor for a defined period (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors.

  • Detection of Phospho-c-Met: The levels of phosphorylated c-Met can be quantified using several methods:

    • ELISA-Based Assay: Use a sandwich ELISA kit with a capture antibody for total c-Met and a detection antibody specific for phosphorylated c-Met (e.g., pY1230/1234/1235).[23]

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-c-Met and total c-Met.

    • High-Content Imaging or AlphaScreen: These are more high-throughput methods that can quantify phospho-c-Met levels in a plate-based format.[24]

  • Data Analysis: Normalize the phospho-c-Met signal to the total c-Met signal or a housekeeping protein. Calculate the percentage of inhibition and determine the IC50 value.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1][25][26]

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate and allow to adhere Start->Seed_Cells Add_Inhibitor Add test inhibitor at various concentrations Seed_Cells->Add_Inhibitor Incubate_Treatment Incubate for a defined period (e.g., 72 hours) Add_Inhibitor->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm using a plate reader Solubilize->Measure_Absorbance Analyze_Data Analyze data to determine cell viability and IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: General workflow for a cell proliferation (MTT) assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[1]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that allows for cell proliferation, typically 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the control and determine the IC50 value.

In Vivo Tumor Xenograft Study

This experimental model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[18][27]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).[5]

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

  • Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and further analyzed (e.g., for pharmacodynamic markers by western blot or immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of the compound.

Conclusion

This compound demonstrated potent and selective inhibition of c-Met in preclinical studies, with significant anti-proliferative and anti-tumor effects in various cancer models. However, its development was halted due to unforeseen renal toxicity in clinical trials. This guide provides a comparative overview of its preclinical profile alongside other selective and multi-targeted c-Met inhibitors, offering valuable data for researchers in the field of oncology drug discovery and development. The provided experimental protocols serve as a foundation for designing and interpreting studies aimed at evaluating novel c-Met inhibitors.

References

A Head-to-Head Comparison of c-Met Inhibitors: JNJ-38877605 vs. Tivantinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, implicated in a variety of human cancers, has been a focal point for targeted cancer therapy.[1] Its activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways, including RAS/MAPK, PI3K/Akt, and STAT, promoting cell proliferation, survival, migration, and invasion.[2][3] This guide provides a detailed comparison of two c-Met inhibitors, JNJ-38877605 and tivantinib, summarizing their mechanisms of action, preclinical efficacy, and key differentiating characteristics based on available experimental data.

At a Glance: Key Differences

FeatureThis compoundTivantinib
Mechanism of Action ATP-competitive inhibitor of c-Met.[4][5]Initially described as a non-ATP competitive inhibitor of c-Met; however, its primary anticancer activity is debated and may involve microtubule disruption.[4][6]
Potency (c-Met) IC50: 4 nM.[4][5]Ki: 355 nM.[7]
Selectivity >600-fold selective for c-Met over a panel of ~250 other kinases.[8]Described as highly selective for c-Met over 229 other kinases.[4]
Clinical Development Discontinued due to species-specific renal toxicity.[1][9]Investigated in multiple clinical trials, but efficacy has been questioned, potentially due to its off-target effects.[10]

In-Depth Analysis

Mechanism of Action and Potency

This compound is a potent, ATP-competitive inhibitor of the c-Met kinase.[4][5] Its low nanomolar IC50 value of 4 nM signifies a strong inhibitory effect on the kinase's activity.[4][5] This mechanism involves direct competition with ATP for the binding site on the c-Met enzyme, thereby preventing phosphorylation and subsequent activation of downstream signaling.

Tivantinib, on the other hand, was initially characterized as a non-ATP competitive inhibitor, binding to the inactive conformation of c-Met with a Ki of 355 nM.[7] However, a growing body of evidence suggests that the cytotoxic effects of tivantinib may not be solely attributable to c-Met inhibition.[6] Studies have shown that tivantinib can inhibit the growth of cancer cells that are not dependent on c-Met signaling and that its effects on the cell cycle, specifically inducing a G2/M arrest, are more akin to microtubule-disrupting agents.[6]

Preclinical Efficacy

Both this compound and tivantinib have demonstrated anti-tumor activity in preclinical models.

This compound: In a preclinical study utilizing the GTL-16 gastric cancer xenograft model, which is characterized by c-Met amplification, this compound demonstrated significant tumor growth inhibition.[5] Oral administration of this compound led to a dose-dependent inhibition of tumor growth.[8]

Tivantinib: Tivantinib has also shown efficacy in preclinical models. For instance, in a human colon cancer xenograft model using HT-29 cells, tivantinib inhibited c-Met autophosphorylation.[7] However, the direct tumor growth inhibition percentage in this specific model is not consistently reported across studies, and the contribution of c-Met inhibition versus other mechanisms to this effect remains an area of investigation. Some studies have shown tumor growth inhibition in various xenograft models, though the effect is not always correlated with c-Met expression levels.[11]

Data Summary

In Vitro Potency and Selectivity
CompoundTargetAssay TypePotencySelectivityReference
This compoundc-MetKinase AssayIC50: 4 nM>600-fold vs. ~250 kinases[4][5][8]
Tivantinibc-MetKinase AssayKi: 355 nMHighly selective vs. 229 kinases[4][7]
In Vivo Efficacy in Xenograft Models
CompoundCell LineTumor TypeDosingTumor Growth InhibitionReference
This compoundGTL-16Gastric CancerOralSignificant, dose-dependent[5][8]
TivantinibHT-29Colon CancerOralInhibition of c-Met autophosphorylation[7]
TivantinibMHCC97LHepatocellular Carcinoma100 mg/kg/day (oral)30.9%
TivantinibMHCC97LHepatocellular Carcinoma200 mg/kg/day (oral)64.6%

Experimental Protocols

In Vitro c-Met Kinase Assay (General Protocol)

A typical in vitro kinase assay to determine the IC50 or Ki of an inhibitor for c-Met would involve the following steps:

  • Reagents and Materials: Recombinant human c-Met kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP (radiolabeled or for use with a detection reagent), the test inhibitor (this compound or tivantinib), kinase assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The inhibitor is serially diluted to a range of concentrations.

    • The recombinant c-Met kinase is incubated with the inhibitor for a defined period.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection method.

    • The data is then plotted to determine the concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50). For Ki determination, kinetic analyses are performed with varying concentrations of both inhibitor and ATP.

Western Blot for c-Met Phosphorylation

This method is used to assess the ability of the inhibitors to block c-Met activation in a cellular context.

  • Cell Culture and Treatment: Cancer cell lines with known c-Met expression (e.g., GTL-16, HT-29) are cultured to a suitable confluency. The cells are then treated with various concentrations of the inhibitor for a specified duration. In some experiments, cells are stimulated with HGF to induce c-Met phosphorylation.

  • Cell Lysis: After treatment, the cells are washed with cold phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated c-Met (p-c-Met). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection. A primary antibody against total c-Met is used as a loading control.

  • Detection: The signal is detected using a chemiluminescent or fluorescent substrate and imaged. The intensity of the bands corresponding to p-c-Met and total c-Met are quantified to determine the extent of inhibition.

Subcutaneous Xenograft Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of the inhibitors.

  • Cell Preparation and Implantation: Human cancer cells (e.g., GTL-16, HT-29) are cultured, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation. A specific number of cells are then subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth and Measurement: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. Tumor volume is measured regularly (typically 2-3 times a week) using calipers, and the volume is calculated using the formula: (length x width^2)/2.

  • Drug Administration: The inhibitor (this compound or tivantinib) is administered to the treatment group according to a specific dosing schedule (e.g., daily oral gavage). The control group receives a vehicle control.

  • Endpoint Analysis: The study continues until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated group to the control group. Further analysis, such as western blotting of tumor lysates, can be performed to assess target engagement in vivo.

Visualizing the c-Met Signaling Pathway and Experimental Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

c_Met_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2_SOS GRB2/SOS cMet->GRB2_SOS Phosphorylation PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion, Angiogenesis) ERK->Transcription AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription JNJ_38877605 This compound (ATP-competitive) JNJ_38877605->cMet Inhibits Tivantinib Tivantinib (Non-ATP competitive) Tivantinib->cMet Inhibits Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_inhibitors Inhibitors kinase_assay c-Met Kinase Assay western_blot Western Blot for p-c-Met kinase_assay->western_blot Confirms Cellular Activity cell_viability Cell Viability Assay western_blot->cell_viability Correlates with Antiproliferative Effect xenograft Subcutaneous Xenograft Model tgi Tumor Growth Inhibition Assessment xenograft->tgi Evaluates Efficacy jnj This compound jnj->kinase_assay jnj->western_blot jnj->cell_viability jnj->xenograft tiv Tivantinib tiv->kinase_assay tiv->western_blot tiv->cell_viability tiv->xenograft

References

A Tale of Two c-Met Inhibitors: Unraveling the Metabolic Profiles of JNJ-38877605 and SGX523

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative analysis of JNJ-38877605 and SGX523, two promising c-Met tyrosine kinase inhibitors, reveals a shared fate dictated by a common metabolic pathway, leading to unforeseen toxicity and the termination of their clinical development. This guide delves into the metabolic intricacies of these compounds, presenting a side-by-side comparison of their biotransformation, the resulting toxic metabolites, and the experimental methodologies used to uncover these critical liabilities.

Both this compound and SGX523 were designed as potent and selective ATP-competitive inhibitors of the c-Met receptor tyrosine kinase, a key player in cell proliferation, survival, and motility.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers, making it an attractive therapeutic target.[1][2] While both compounds demonstrated promising preclinical anti-tumor activity, their journey through clinical trials was cut short by unexpected renal toxicity.[3][4] The culprit, discovered through extensive metabolic profiling, was a species-specific metabolic activation by aldehyde oxidase (AO), leading to the formation of poorly soluble metabolites that precipitated within the renal tubules, causing kidney damage.[3][4]

This guide provides a detailed comparison of the metabolic profiles of this compound and SGX523, highlighting the key similarities and differences that led to their clinical failure. We will explore the primary metabolic pathways, the structures of the nephrotoxic metabolites, and the species-specific differences in their formation. Furthermore, we will present the experimental protocols employed in these metabolic investigations to provide a comprehensive resource for researchers in drug development.

At a Glance: Key Metabolic and Pharmacokinetic Parameters

The following tables summarize the key metabolic and pharmacokinetic parameters of this compound and SGX523, providing a clear comparison of their properties.

ParameterThis compoundSGX523Reference(s)
Target c-Met Tyrosine Kinasec-Met Tyrosine Kinase[3][4]
Mechanism of Action ATP-competitive inhibitorATP-competitive inhibitor[3][4]
Primary Metabolic Enzyme Aldehyde Oxidase (AO)Aldehyde Oxidase (AO)[3][4]
Key Nephrotoxic Metabolite(s) M1/M3, M5/M6M11 (2-quinolinone-SGX523)[3][4]
Susceptible Species (for toxic metabolism) Humans, RabbitsHumans, Monkeys[3][4]
Resistant Species (for toxic metabolism) Rats, DogsRats, Dogs[3][4]

Table 1: General Comparison of this compound and SGX523

CompoundSpeciesDoseCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Reference(s)
This compound Human60 mg QD~150-2001.5 - 4Not Reported[3]
SGX523 MonkeyNot ReportedNot ReportedNot ReportedNot Reported[5]

Table 2: Interspecies Pharmacokinetic Comparison (Note: Comprehensive quantitative pharmacokinetic data for SGX523 and for this compound in rabbits is limited in the public domain.)

The c-Met Signaling Pathway and Inhibition

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the RAS/MAPK and PI3K/Akt pathways, are crucial for normal cellular functions but can be hijacked by cancer cells to promote growth and metastasis. Both this compound and SGX523 act by competing with ATP for the kinase domain of c-Met, thereby preventing its phosphorylation and blocking the downstream signaling cascade.

HGF HGF cMet c-Met Receptor HGF->cMet binds to Dimerization Dimerization & Autophosphorylation cMet->Dimerization leads to PI3K PI3K/Akt Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS Proliferation Cell Proliferation, Survival, Motility PI3K->Proliferation RAS->Proliferation JNJ_SGX This compound SGX523 JNJ_SGX->Dimerization inhibit cluster_JNJ This compound Metabolism cluster_SGX SGX523 Metabolism JNJ This compound AO_JNJ Aldehyde Oxidase (Humans, Rabbits) JNJ->AO_JNJ M_JNJ Insoluble Metabolites (M1/3, M5/6) AO_JNJ->M_JNJ Toxicity_JNJ Renal Toxicity M_JNJ->Toxicity_JNJ SGX SGX523 AO_SGX Aldehyde Oxidase (Humans, Monkeys) SGX->AO_SGX M_SGX Insoluble Metabolite (M11) AO_SGX->M_SGX Toxicity_SGX Renal Toxicity M_SGX->Toxicity_SGX Start Start: Test Compound Incubation Incubation with: - Liver S9 Fractions - Liver Cytosol - +/- AO Inhibitors (e.g., Quercetin) Start->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Analysis LC-MS/MS Analysis: - Parent Compound Depletion - Metabolite Identification - Metabolite Quantification Quenching->Analysis Result Result: Metabolic Profile Analysis->Result

References

Validation of IL-8 as a Pharmacodynamic Biomarker for JNJ-38877605: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of JNJ-38877605, a selective c-Met inhibitor, and its effect on the pharmacodynamic biomarker Interleukin-8 (IL-8). The information is intended to assist researchers and drug development professionals in understanding the validation of IL-8 as a biomarker for this compound and to draw comparisons with other c-Met inhibitors where data is available.

Executive Summary

This compound is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] Preclinical studies have demonstrated that inhibition of c-Met signaling by this compound leads to a significant reduction in the secretion of the pro-inflammatory and pro-angiogenic chemokine, IL-8. This supports the validation of IL-8 as a pharmacodynamic biomarker for assessing the biological activity of this compound. While direct comparative studies are limited, this guide consolidates available data on this compound and other c-Met inhibitors, including cabozantinib, capmatinib, and crizotinib, in the context of IL-8 modulation. The clinical development of this compound was unfortunately terminated due to species-specific renal toxicity observed in humans, a factor not predicted by initial preclinical studies in rats and dogs.[2][3][4]

c-Met Signaling and IL-8 Production

The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), activates downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. These pathways can, in turn, activate transcription factors such as NF-κB and AP-1, which are known to bind to the promoter region of the IL-8 gene and induce its transcription.[2][5][6] this compound, by inhibiting c-Met, is believed to interrupt this signaling cascade, leading to reduced IL-8 production.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT JNJ This compound JNJ->cMet Inhibits NFkB NF-κB RAS_MAPK->NFkB AP1 AP-1 RAS_MAPK->AP1 PI3K_AKT->NFkB PI3K_AKT->AP1 IL8_Gene IL-8 Gene Transcription NFkB->IL8_Gene AP1->IL8_Gene IL8_Protein IL-8 Secretion IL8_Gene->IL8_Protein Leads to

Figure 1: Simplified c-Met signaling pathway to IL-8 production and the inhibitory action of this compound.

Data Presentation: this compound and IL-8 Modulation

The following tables summarize the quantitative data from preclinical studies on this compound.

Table 1: In Vitro Modulation of IL-8 by this compound

Cell LineTreatmentEffect on IL-8 SecretionReference
GTL16 (Gastric Carcinoma)This compound (500 nM)Modulation of IL-8 secretion noted[1]

Table 2: In Vivo Reduction of Plasma IL-8 by this compound

Animal ModelTreatmentDurationChange in Plasma IL-8Reference
Nude mice with GTL16 xenograftsThis compound (40 mg/kg/day, oral)72 hoursDecrease from 0.150 ng/mL to 0.050 ng/mL[1]

Comparison with Other c-Met Inhibitors

Table 3: IL-8 Modulation by Other c-Met Inhibitors (Qualitative Summary)

c-Met InhibitorEffect on IL-8 / Relevant FindingsReference
Cabozantinib In a clinical trial for renal cell carcinoma (RCC), low baseline plasma IL-8 was prognostic for better overall survival.[1] In a tri-culture model, immune cells from RCC patients conferred cabozantinib resistance through increased secretion of pro-angiogenic factors, including IL-8.[1][3]
Capmatinib Has demonstrated anti-inflammatory effects by downregulating cytokines like TNFα and IL-1β. Direct quantitative data on IL-8 modulation is not specified. Can overcome osimertinib resistance by suppressing MET/Akt/Snail signaling and reducing cancer-associated fibroblasts, a potential source of IL-8.[7][8]
Crizotinib A multi-targeted inhibitor of ALK, ROS1, and c-Met. Studies have shown it can induce immunogenic cell death, a process where IL-8 can be involved, but direct measurement of IL-8 modulation by crizotinib is not detailed.[9][10]

Experimental Protocols

In Vitro IL-8 Secretion Assay (General Protocol)

A detailed protocol for the this compound experiment is not publicly available. The following is a general workflow based on standard laboratory practices.

G cluster_workflow In Vitro IL-8 Assay Workflow start Seed GTL16 cells in culture plates treat Treat cells with this compound or vehicle control start->treat incubate Incubate for a specified time (e.g., 24-72 hours) treat->incubate collect Collect cell culture supernatant incubate->collect elisa Perform IL-8 ELISA on supernatant collect->elisa analyze Analyze data and compare treated vs. control elisa->analyze

Figure 2: General workflow for an in vitro IL-8 secretion assay.

Methodology:

  • Cell Culture: GTL16 cells are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Treatment: The cells are then treated with varying concentrations of this compound or a vehicle control.

  • Incubation: Following treatment, the cells are incubated for a predetermined period to allow for an effect on protein secretion.

  • Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • IL-8 Measurement: The concentration of IL-8 in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.[11][12]

In Vivo Xenograft Model (General Protocol)

The specific details of the animal study with this compound are not fully described in the available literature. The following is a representative protocol.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., nu/nu) are used.

  • Tumor Implantation: GTL16 cells are implanted subcutaneously to establish xenograft tumors.[1]

  • Treatment: Once tumors reach a specified size, the mice are randomized into treatment and control groups. The treatment group receives this compound orally at a specified dose and schedule (e.g., 40 mg/kg/day).[1]

  • Sample Collection: Blood samples are collected at baseline and at various time points during and after treatment.

  • Plasma IL-8 Measurement: Plasma is isolated from the blood samples, and the concentration of human IL-8 is measured using a species-specific ELISA.

Conclusion

The available preclinical data strongly support the validation of IL-8 as a pharmacodynamic biomarker for the c-Met inhibitor this compound. The mechanism is well-supported by the known signaling pathways linking c-Met to the transcriptional regulation of IL-8. While direct, quantitative comparisons with other c-Met inhibitors are lacking, the information gathered suggests that the modulation of IL-8 and other inflammatory cytokines is a class effect of c-Met inhibitors, although the specific outcomes may be context-dependent (e.g., influence of the tumor microenvironment). Further head-to-head studies would be beneficial for a more definitive comparison of the pharmacodynamic effects of different c-Met inhibitors on IL-8. Despite the discontinuation of its clinical development, the study of this compound provides a valuable case study in the validation and application of pharmacodynamic biomarkers in oncology drug development.

References

A Head-to-Head Comparison of c-MET Inhibitors: JNJ-38877605 and Capmatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The c-MET receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[1] Dysregulation of the c-MET signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[2][3] This guide provides a detailed, data-driven comparison of two notable c-MET inhibitors: JNJ-38877605 and capmatinib.

This compound is a potent and highly selective, orally available, ATP-competitive inhibitor of the c-MET kinase.[4][5][6] Despite promising preclinical activity, its clinical development was halted due to unforeseen renal toxicity.[4][7] In contrast, capmatinib (Tabrecta™) is a potent and selective c-MET inhibitor that has received FDA approval for the treatment of metastatic non-small cell lung cancer (NSCLC) in patients with mutations leading to MET exon 14 skipping.[8][9][10]

This guide will objectively compare these two molecules based on their mechanism of action, preclinical efficacy, and clinical findings, supported by experimental data and detailed methodologies.

Mechanism of Action

Both this compound and capmatinib are ATP-competitive inhibitors of the c-MET receptor tyrosine kinase.[5][11] Upon binding of HGF, c-MET undergoes dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS/MAPK, PI3K/AKT, and STAT pathways, which drive cancer cell proliferation and survival.[3][8] By binding to the ATP-binding site of the c-MET kinase domain, both inhibitors block its phosphorylation and subsequent activation of these oncogenic pathways.[5][8]

Capmatinib has been shown to inhibit the phosphorylation of both wild-type and mutant c-MET variants.[8] Mutations that lead to MET exon 14 skipping result in a constitutively active form of the c-MET protein; capmatinib effectively inhibits this aberrant signaling.[8][12]

Below is a diagram illustrating the c-MET signaling pathway and the point of inhibition for both this compound and capmatinib.

cMET_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space c-MET c-MET GRB2 GRB2 c-MET->GRB2 Recruits STAT3 STAT3 c-MET->STAT3 HGF HGF HGF->c-MET Binds ATP ATP ATP->c-MET Inhibitors This compound Capmatinib Inhibitors->c-MET Inhibits (ATP-competitive) GAB1 GAB1 GRB2->GAB1 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3->Proliferation Invasion Invasion STAT3->Invasion

Figure 1: c-MET Signaling Pathway Inhibition.

Preclinical Data Comparison

Both this compound and capmatinib have demonstrated significant anti-tumor activity in preclinical models.

In Vitro Kinase Inhibitory Activity

CompoundTargetIC50Selectivity
This compound c-MET4 nM[5][6][13]>833-fold selectivity over the next most potently inhibited kinase (Fms) out of 246 kinases tested.[4][14]
Capmatinib c-MET0.6 nM[15]Highly selective.[16]

Preclinical Efficacy in Cancer Models

CompoundCancer ModelKey Findings
This compound Gastric, NSCLC, Glioblastoma XenograftsDemonstrated dose-dependent tumor growth inhibition and regression in models with MET amplification or pathway activation.[17] In a GTL16 gastric cancer xenograft model, a 40 mg/kg/day oral dose for 3 days significantly decreased plasma levels of IL-8, GROα, and uPAR, indicating effective c-MET inhibition.[6][13]
Capmatinib MET-dependent Cancer Cell Lines and Xenograft ModelsShowed activity against MET-dependent cancer cell line growth and MET-driven tumor growth in xenograft models.[16][18] Appeared to cross the blood-brain barrier in rats and monkeys.[19]

Clinical Data Comparison

The clinical development trajectories of this compound and capmatinib diverge significantly.

This compound Clinical Development

A Phase I, open-label, dose-escalation study was initiated to evaluate the safety, tolerability, and pharmacokinetics of orally administered this compound. However, the trial was terminated due to recurrent renal toxicity observed in virtually all patients, even at subtherapeutic doses.[4][7] This toxicity was not predicted by preclinical studies in rats and dogs.[4] Further investigation revealed that the renal toxicity was caused by the formation of species-specific insoluble metabolites (M1/3 and M5/6) generated by aldehyde oxidase activity, which were found in significantly higher levels in humans and rabbits.[4]

Capmatinib Clinical Development and Efficacy

Capmatinib has undergone extensive clinical evaluation, leading to its approval for metastatic NSCLC with MET exon 14 skipping mutations. The pivotal Phase II GEOMETRY mono-1 trial demonstrated significant clinical activity.[16][19][20]

Clinical Efficacy of Capmatinib in GEOMETRY mono-1 Trial

Patient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)Median Duration of Response (DoR)
Treatment-naïve (n=28) 68%[16][19]96.4%[19]11.1 months[19]
Previously treated (n=69) 41%[16][19]78.3%[19]9.7 months[19]

Capmatinib also demonstrated efficacy in patients with brain metastases, with seven out of thirteen evaluable patients showing a response in the brain, including four with complete resolution of brain lesions.[19] The most common adverse reactions include peripheral edema, nausea, fatigue, vomiting, dyspnea, and decreased appetite.[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key experiments used in the evaluation of c-MET inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of compounds against the c-MET kinase is typically determined using a biochemical assay.

  • Reagents and Materials: Recombinant human c-MET kinase domain, ATP, a suitable peptide substrate (e.g., poly-Glu-Tyr), and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The c-MET kinase, substrate, and varying concentrations of the inhibitor are incubated in a kinase reaction buffer.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period at a specific temperature (e.g., 30°C), the reaction is stopped.

    • The amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Tumor Xenograft Study (General Protocol)

Animal models are essential for evaluating the in vivo efficacy of anti-cancer agents.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Cell Line Implantation: Human cancer cells with known c-MET alterations (e.g., GTL-16 or MKN-45) are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The test compound (e.g., this compound or capmatinib) is administered orally at specified doses and schedules.

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., pharmacodynamic marker analysis).

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Below is a diagram illustrating a typical workflow for an in vivo xenograft study.

xenograft_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint start Select Immunocompromised Mice implant Subcutaneous Implantation of Tumor Cells start->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomize into Control & Treatment Groups growth->randomize administer Oral Administration of Vehicle or Drug randomize->administer monitor Monitor Tumor Volume & Body Weight administer->monitor monitor->administer Repeated Dosing terminate Terminate Study at Predefined Endpoint monitor->terminate excise Excise Tumors for Further Analysis terminate->excise analyze Analyze Data (e.g., TGI) excise->analyze

Figure 2: In Vivo Xenograft Study Workflow.

Conclusion

This compound and capmatinib are both potent and selective inhibitors of the c-MET receptor tyrosine kinase. While this compound demonstrated promising preclinical activity, its development was halted due to species-specific renal toxicity, highlighting the challenges in translating preclinical safety data to human studies. In contrast, capmatinib has successfully navigated clinical development and is now an approved and effective targeted therapy for a specific subset of NSCLC patients. This head-to-head comparison underscores the importance of both potent target engagement and a favorable safety profile in the successful development of novel cancer therapeutics.

References

Navigating the Landscape of c-Met Inhibition: A Comparative Analysis of JNJ-38877605 and its Alternatives in Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-tumor activity of the c-Met inhibitor JNJ-38877605 and its key alternatives. Due to the discontinuation of this compound's clinical development and a lack of public data on its direct derivatives, this guide focuses on comparing this compound with other prominent c-Met inhibitors: capmatinib, tepotinib, savolitinib, and crizotinib.

This compound is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, with a reported IC50 of 4 nM.[1] While it demonstrated promising anti-tumor activity in preclinical models, its development was halted due to species-specific renal toxicity. This guide delves into the available preclinical data for this compound and contrasts it with approved or late-stage clinical c-Met inhibitors, offering insights into their relative potencies and efficacy in various cancer models.

Comparative Anti-Tumor Activity

The following tables summarize the in vitro and in vivo anti-tumor activities of this compound and its alternatives. It is important to note that the data is compiled from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions.

In Vitro Kinase Inhibitory Activity
CompoundTarget KinaseIC50 (nM)Selectivity
This compound c-Met4[1]>600-fold selective over 200 other kinases[1]
Capmatinib c-Met0.8Highly selective
Tepotinib c-Met2Highly selective
Savolitinib c-Met5Highly selective
Crizotinib c-Met, ALK8 (c-Met), 20 (ALK)Multi-kinase inhibitor
In Vitro Cellular Proliferation
CompoundCell LineCancer TypeAssayIC50 / % Inhibition
This compound GTL-16Gastric CarcinomaProliferation-
U-87 MGGlioblastomaProliferation-
Capmatinib Hs 746TGastric CancerProliferationIC50: 1.3 nM
MKN-45Gastric CancerProliferationIC50: 0.6 nM
Tepotinib Hs 746TGastric CancerProliferationIC50: 1.8 nM
MKN-45Gastric CancerProliferationIC50: 1.0 nM
Savolitinib MKN-45Gastric CancerProliferationIC50: 1 nM
Hs 746TGastric CancerProliferationIC50: 12 nM
Crizotinib MKN-45Gastric CancerProliferationIC50: 6.2 nM
Hs 746TGastric CancerProliferationIC50: 7.0 nM
In Vivo Xenograft Models
CompoundTumor ModelCancer TypeDosingTumor Growth Inhibition (TGI)
This compound GTL-16 xenograftGastric Carcinoma40 mg/kg, p.o., dailySignificant tumor regression[1]
U-87 MG xenograftGlioblastoma12.5-50 mg/kg, p.o., dailyDose-dependent tumor growth inhibition
Capmatinib Hs 746T xenograftGastric Cancer10 mg/kg, p.o., daily>90%
Tepotinib Hs 746T xenograftGastric Cancer10 mg/kg, p.o., dailySignificant tumor regression
Savolitinib MKN-45 xenograftGastric Cancer5 mg/kg, p.o., daily~80%
Crizotinib Hs 746T xenograftGastric Cancer50 mg/kg, p.o., daily~60%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation of the presented data.

c-Met Kinase Assay

Objective: To determine the in vitro inhibitory activity of compounds against the c-Met kinase.

Methodology:

  • Recombinant human c-Met kinase domain is incubated with the test compound at various concentrations in a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

  • The kinase reaction is initiated by the addition of ATP (e.g., 10 µM) and a suitable substrate (e.g., poly(Glu,Tyr)4:1).

  • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP or 33P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of the compounds on the proliferation of cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound or vehicle control and incubated for a specified period (e.g., 72 hours).

  • Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL) is added to each well and incubated for 2-4 hours at 37°C.

  • The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

Western Blotting for c-Met Phosphorylation

Objective: To determine the effect of the compounds on the phosphorylation of c-Met in cancer cells.

Methodology:

  • Cancer cells are treated with the test compound at various concentrations for a specified time. In some cases, cells are stimulated with HGF to induce c-Met phosphorylation.

  • Cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody specific for phosphorylated c-Met (p-c-Met).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The membrane can be stripped and re-probed with an antibody against total c-Met and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.

Methodology:

  • Immunocompromised mice (e.g., athymic nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells (e.g., 5 x 10^6 cells).

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • The mice are then randomized into treatment and control groups.

  • The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule. The control group receives the vehicle.

  • Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).

  • Body weight and general health of the mice are monitored throughout the study.

  • At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated.

Visualizations

c-Met Signaling Pathway

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds P P c-Met->P Autophosphorylation GRB2 GRB2 P->GRB2 PI3K PI3K P->PI3K STAT3 STAT3 P->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration Invasion Invasion STAT3->Invasion

Caption: The c-Met signaling pathway initiated by HGF binding.

General Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Kinase and Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Add ATP and Substrate Incubate->Initiate_Reaction Stop_Reaction Stop Kinase Reaction Initiate_Reaction->Stop_Reaction Quantify Quantify Phosphorylation Stop_Reaction->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Logical Relationship of this compound Development and Comparison

JNJ38877605_Comparison JNJ38877605 This compound Preclinical_Activity Promising Preclinical Anti-Tumor Activity JNJ38877605->Preclinical_Activity Comparison Comparative Analysis of Anti-Tumor Activity JNJ38877605->Comparison Clinical_Trial Phase I Clinical Trial Preclinical_Activity->Clinical_Trial Toxicity Species-Specific Renal Toxicity Clinical_Trial->Toxicity Discontinuation Clinical Development Discontinued Toxicity->Discontinuation Alternatives Alternative c-Met Inhibitors Capmatinib Capmatinib Alternatives->Capmatinib Tepotinib Tepotinib Alternatives->Tepotinib Savolitinib Savolitinib Alternatives->Savolitinib Crizotinib Crizotinib Alternatives->Crizotinib Alternatives->Comparison

Caption: Development path of this compound and its comparison to alternatives.

References

Safety Operating Guide

Proper Disposal Procedures for JNJ-38877605: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like JNJ-38877605 is paramount for personnel safety and environmental protection. This document provides essential, immediate safety and logistical information, focusing on the proper operational and disposal plans for this compound, a potent c-Met inhibitor.

This compound is an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase with an IC50 of 4 nM.[1][2][3] It is over 600-fold more selective for c-Met than for 200 other tyrosine and serine-threonine kinases.[1][3] While its primary application is in cancer research, its handling and disposal require adherence to strict safety protocols.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. This data is summarized in the table below.

PropertyValue
Molecular Formula C₁₉H₁₃F₂N₇
Molecular Weight 377.4 g/mol [2]
Appearance Crystalline solid[2]
Solubility Chloroform: 30 mg/ml, DMSO: 6 mg/mL (15.9 mM)[2][3]
Storage Store at -80°C in solvent[1]

Health and Safety Information

According to available Safety Data Sheets (SDS), this compound is for research use only. The toxicological properties have not been thoroughly investigated. Therefore, it should be handled with caution, assuming it is a potentially hazardous substance. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid compound or concentrated solutions should be performed in a chemical fume hood.

Step-by-Step Disposal Protocol

Proper disposal of this compound and its associated waste must comply with all federal, state, and local regulations for hazardous waste.[4][5][6][7][8] The following procedure outlines the recommended steps for disposal.

1. Waste Segregation:

  • Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weighing paper, pipette tips), and empty vials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Segregate liquid waste containing this compound.[5]

    • Halogenated Solvents: Solutions of this compound in halogenated solvents (e.g., chloroform) must be collected in a designated halogenated waste container.

    • Non-Halogenated Solvents: Solutions in non-halogenated solvents (e.g., DMSO) should be collected in a separate non-halogenated waste container.

    • Aqueous Solutions: Collect aqueous solutions containing this compound in a designated aqueous waste container. Do not mix with solvent-based waste.[7]

  • Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

2. Waste Container Management:

  • Use appropriate, leak-proof, and chemically compatible containers for each waste stream.[4][5][8] Plastic containers are generally preferred over glass to minimize the risk of breakage.[4][8]

  • All waste containers must be kept securely closed when not in use.[8]

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name "this compound".[4] Do not use abbreviations.[4] The label should also include the approximate concentration and the solvent.

3. Decontamination of Labware:

  • Glassware and Equipment: Reusable glassware and equipment that have come into contact with this compound should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is recommended. The rinsate must be collected and disposed of as hazardous waste.[6]

  • Empty Containers: Empty stock vials of this compound should be triple rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[6] After triple rinsing, the defaced container can be disposed of as regular lab glass waste.[6]

4. Waste Pickup and Disposal:

  • Store hazardous waste in a designated satellite accumulation area within the laboratory.[8]

  • Follow your institution's specific procedures for requesting hazardous waste pickup from the Environmental Health and Safety (EHS) office.[4][6] Do not dispose of this compound down the drain or in the regular trash.[4][6]

Experimental Protocols

While specific protocols for the chemical deactivation of this compound for disposal are not publicly available, the following general experimental workflow for handling and preparing chemical waste for disposal should be followed.

Protocol: Preparation of this compound Waste for Disposal

  • Objective: To safely collect and label all waste streams generated from experiments involving this compound for disposal by the institution's hazardous waste management program.

  • Materials:

    • Appropriately sized, chemically compatible, and labeled hazardous waste containers (for solid, liquid halogenated, liquid non-halogenated, and aqueous waste).

    • Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves.

    • Chemical fume hood.

    • Waste logs or labels as required by your institution.

  • Procedure:

    • Designate a satellite accumulation area within the laboratory, at or near the point of waste generation.[8]

    • For each experiment, prepare the necessary, pre-labeled waste containers.

    • During the experiment, immediately dispose of all contaminated materials into the appropriate waste container.

      • Solid waste (e.g., contaminated gloves, pipette tips, weigh boats) into the "Solid Hazardous Waste" container.

      • Liquid waste into the corresponding "Liquid Hazardous Waste" container, noting the solvent and estimated concentration of this compound.

    • Do not mix incompatible waste streams.[4]

    • Ensure all waste containers are securely capped when not in immediate use.

    • Once an experiment is complete, or a waste container is full (do not overfill), ensure the hazardous waste label is completely filled out with all constituents and their approximate percentages.[4]

    • Store the sealed waste containers in the designated satellite accumulation area until pickup by EHS personnel.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Waste Collection & Storage cluster_3 Final Disposal A Solid this compound D Solid Waste Container A->D B This compound in Solution E Liquid Waste Container (Halogenated/Non-Halogenated/Aqueous) B->E C Contaminated Labware F Decontamination (Triple Rinse) C->F G Labeled Hazardous Waste D->G E->G F->E Collect Rinsate H Satellite Accumulation Area G->H I EHS Pickup H->I J Licensed Disposal Facility I->J

Caption: A flowchart illustrating the proper segregation and disposal pathway for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.